Betahistine impurity 5-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-N-(trideuterio(113C)methyl)nitrous amide |
InChI |
InChI=1S/C8H11N3O/c1-11(10-12)7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3/i1+1D3 |
InChI Key |
RSPHCMYPFWSJIJ-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(CCC1=CC=CC=N1)N=O |
Canonical SMILES |
CN(CCC1=CC=CC=N1)N=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Betahistine Impurity 5-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Betahistine Impurity 5, with a specific focus on its isotopically labeled form, Betahistine Impurity 5-¹³C,d₃. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction to Betahistine and its Impurities
Betahistine is a histamine (B1213489) analog medication primarily used to treat Ménière's disease, a condition of the inner ear that causes episodes of vertigo, tinnitus (ringing in the ears), and hearing loss. Its mechanism of action is understood to be twofold: as a weak agonist of the histamine H₁ receptor and a potent antagonist of the histamine H₃ receptor.[1][2][3][4][5][6] This dual action is believed to improve microcirculation within the inner ear and modulate neurotransmitter release in the vestibular nuclei, thereby alleviating the symptoms of Ménière's disease.[1][2][4]
As with any pharmaceutical compound, the synthesis and storage of Betahistine can lead to the formation of impurities. These impurities must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) provide strict guidelines for the control of impurities in new drug substances and products.[7][8] Betahistine Impurity 5 is one such related substance that requires careful monitoring.
Characterization of Betahistine Impurity 5
Betahistine Impurity 5 is an organic impurity that can be formed during the synthesis of Betahistine or as a degradation product.
Chemical Structure and Properties
The chemical and physical properties of Betahistine Impurity 5 are summarized in the table below.
| Property | Value |
| Chemical Name | 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid |
| Molecular Formula | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 310.3 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in Methanol (B129727) |
Synthesis of Betahistine Impurity 5 and its Isotopically Labeled Analog
While specific proprietary synthesis methods are not publicly disclosed, a plausible synthetic pathway for Betahistine Impurity 5 can be postulated based on its chemical structure.
Postulated Synthesis of Betahistine Impurity 5
Betahistine Impurity 5 is likely formed through a reaction between Betahistine and a derivative of succinic acid, such as an anhydride (B1165640) or an activated ester. A potential synthetic route could involve the acylation of the secondary amine in Betahistine with a suitable succinic acid derivative under appropriate reaction conditions.
Postulated Synthesis of Betahistine Impurity 5-¹³C,d₃
The isotopically labeled version, Betahistine Impurity 5-¹³C,d₃, is a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry. The synthesis would involve the use of isotopically labeled starting materials.
A plausible approach would be to synthesize Betahistine-¹³C,d₃ first and then react it with a succinic acid derivative. The ¹³C and deuterium (B1214612) (d₃) labels would be incorporated into the N-methyl group of Betahistine. This could be achieved by using ¹³C-labeled methyl iodide (¹³CH₃I) and a reducing agent that provides deuterium atoms, or by using a commercially available deuterated and ¹³C-labeled methylamine.
Analytical Methodologies for Identification and Quantification
A robust analytical workflow is essential for the detection, identification, and quantification of pharmaceutical impurities.
Experimental Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a drug substance like Betahistine.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 261 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Conditions: Similar to the HPLC method described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.
-
Scan Range: m/z 100-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Spectra: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra would be acquired to elucidate the structure.
Betahistine Signaling Pathways
Understanding the signaling pathways of Betahistine is crucial for assessing the potential biological activity of its impurities.
Betahistine acts as a weak agonist on H₁ receptors located on the blood vessels in the inner ear, leading to vasodilation and increased blood flow.[1][2][4] Concurrently, it is a potent antagonist of H₃ autoreceptors on presynaptic neurons, which increases the release of histamine and other neurotransmitters in the brainstem.[1][2][6] This combined action is thought to reduce endolymphatic pressure and stabilize vestibular function.[1][2]
Conclusion
The identification and control of impurities are of paramount importance in ensuring the quality and safety of pharmaceutical products. Betahistine Impurity 5 is a known related substance of Betahistine, and its isotopically labeled form, Betahistine Impurity 5-¹³C,d₃, serves as a critical analytical tool. This guide has provided a comprehensive overview of the characterization, synthesis, and analytical methodologies related to this impurity, as well as the fundamental signaling pathways of the active pharmaceutical ingredient. A thorough understanding of these aspects is essential for drug development professionals working with Betahistine.
References
- 1. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Betahistine Mesilate? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. gmpinsiders.com [gmpinsiders.com]
An In-depth Technical Guide to the Synthesis and Characterization of Betahistine Impurity 5-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the isotopically labeled Betahistine Impurity 5-¹³C,d₃. This document is intended for researchers and scientists in the pharmaceutical industry involved in drug development, quality control, and metabolic studies.
Introduction
Betahistine is a histamine (B1213489) analogue used in the treatment of Ménière's disease. As with any active pharmaceutical ingredient (API), the identification, synthesis, and characterization of its impurities are critical for ensuring drug safety and efficacy. Betahistine Impurity 5, identified as 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid, is a potential process-related or degradation impurity. The synthesis of its isotopically labeled form, specifically with ¹³C and deuterium (B1214612) (d₃), provides a valuable internal standard for quantitative analysis by mass spectrometry and aids in metabolism and degradation pathway studies.
This guide outlines a proposed synthetic route for Betahistine Impurity 5-¹³C,d₃ and provides detailed protocols for its characterization using modern analytical techniques.
Proposed Synthesis of Betahistine Impurity 5-¹³C,d₃
Due to the absence of published literature on the direct synthesis of Betahistine Impurity 5-¹³C,d₃, a plausible synthetic pathway is proposed. This pathway involves the coupling of ¹³C-labeled 2-hydroxysuccinic acid (malic acid) with Betahistine-d₃.
Synthesis of Precursors
The synthesis of Betahistine-d₃ can be achieved by the reductive amination of 2-pyridine acetaldehyde (B116499) with deuterated methylamine (B109427) (CD₃NH₂).
Commercially available succinic acid-¹³C₄ can be converted to 2-hydroxysuccinic acid-¹³C₄ via bromination followed by hydrolysis.
Final Coupling Reaction
The final step involves the amide coupling of 2-hydroxysuccinic acid-¹³C₄ with Betahistine-d₃. This can be achieved using a suitable coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Data Presentation
Quantitative Data
| Parameter | Unlabeled Betahistine Impurity 5 | Betahistine Impurity 5-¹³C,d₃ (Expected) |
| Molecular Formula | C₁₄H₁₈N₂O₆ | C₁₀¹³C₄H₁₅D₃N₂O₆ |
| Monoisotopic Mass | 310.1165 g/mol | 317.1412 g/mol |
| Molecular Weight | 310.30 g/mol | 317.34 g/mol |
| Expected [M+H]⁺ (m/z) | 311.1238 | 318.1485 |
Experimental Protocols
Proposed Synthesis of Betahistine Impurity 5-¹³C,d₃
Step 1: Synthesis of 2-Bromo-succinic acid-¹³C₄
-
To a solution of succinic acid-¹³C₄ (1.0 eq) in a suitable solvent, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-succinic acid-¹³C₄.
Step 2: Synthesis of 2-Hydroxysuccinic acid-¹³C₄
-
Dissolve 2-bromo-succinic acid-¹³C₄ (1.0 eq) in an aqueous solution of a base (e.g., sodium hydroxide).
-
Heat the reaction mixture and monitor for the disappearance of the starting material.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield 2-hydroxysuccinic acid-¹³C₄.
Step 3: Amide Coupling
-
Dissolve 2-hydroxysuccinic acid-¹³C₄ (1.0 eq) and Betahistine-d₃ (1.0 eq) in anhydrous DCM.
-
Add a coupling agent (e.g., EDC, 1.2 eq) and a catalyst (e.g., DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain Betahistine Impurity 5-¹³C,d₃.
Characterization Methods
A reversed-phase HPLC method can be used for the analysis of Betahistine Impurity 5-¹³C,d₃.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and isotopic labeling.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Scan Range: m/z 100-500.
-
Expected [M+H]⁺: m/z 318.1485 for C₁₀¹³C₄H₁₅D₃N₂O₆.
¹H and ¹³C NMR spectroscopy will confirm the structure and the position of the isotopic labels.
-
¹H NMR: The spectrum is expected to show the absence of a signal for the N-methyl group and the presence of signals corresponding to the rest of the molecule.
-
¹³C NMR: The spectrum will show signals for the four ¹³C-labeled carbons in the succinic acid moiety. The signal for the deuterated methyl carbon will be a triplet with a significantly reduced intensity.
Mandatory Visualization
Caption: Proposed synthetic pathway for Betahistine Impurity 5-¹³C,d₃.
Caption: Experimental workflow for the characterization of Betahistine Impurity 5-¹³C,d₃.
An In-Depth Technical Guide to the Chemical Structure of Betahistine Impurity 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential formation pathway of Betahistine Impurity 5, a related substance of the active pharmaceutical ingredient Betahistine. This document is intended to support research, development, and quality control activities within the pharmaceutical industry.
Chemical Identity and Physical Properties
Betahistine Impurity 5 has been identified as 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid.[1][2] It is a potential degradation product or process impurity that may arise during the manufacturing or storage of Betahistine-containing drug products.
A summary of its known chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid | [1][2] |
| Molecular Formula | C14H18N2O6 | [1][2] |
| Molecular Weight | 310.3 g/mol | [1][2] |
| Appearance | Off-white solid | |
| Solubility | Soluble in methanol | |
| Purity (by HPLC) | ≥98% (as reported by commercial suppliers) |
Proposed Formation Pathway
The formation of Betahistine Impurity 5 is hypothesized to occur via a reaction between Betahistine and a degradation product of citric acid, a common excipient in pharmaceutical formulations.[3] Under conditions of heat and humidity, citric acid can degrade to form reactive intermediates which can subsequently react with the secondary amine of the Betahistine molecule to form the succinic acid derivative.
The proposed logical relationship for the formation of Betahistine Impurity 5 is depicted in the following diagram:
Caption: Proposed reaction pathway for the formation of Betahistine Impurity 5.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A reverse-phase HPLC method is suitable for the analysis of Betahistine and its impurities. The following is a general procedure that can be optimized for the specific separation of Impurity 5.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both Betahistine and the impurity have significant absorbance (e.g., 260 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, typically the mobile phase or a mixture of water and organic solvent.
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of Betahistine Impurity 5.
-
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled to an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for Betahistine and its related compounds.
-
Mass Analyzer: High-resolution mass spectrometry (HRMS) is recommended to accurately determine the elemental composition.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and tandem MS (MS/MS) spectra to study the fragmentation pattern, which can provide structural information. The expected protonated molecule [M+H]⁺ for Betahistine Impurity 5 would be at m/z 311.3.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the impurity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the impurity is soluble, such as methanol-d4 (B120146) or DMSO-d6.
-
Experiments:
-
¹H NMR: To identify the number and types of protons and their connectivity.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the complete connectivity of the molecule and confirm the structure.
-
Data Presentation
The following table summarizes the key analytical data for Betahistine Impurity 5.
| Data Type | Result |
| Molecular Weight (Calculated) | 310.3 g/mol |
| Molecular Weight (MS, [M+H]⁺) | Expected at m/z 311.3 |
| HPLC Purity | ≥98% |
Conclusion
This technical guide provides a summary of the available information on the chemical structure and properties of Betahistine Impurity 5. The proposed formation pathway highlights the importance of controlling storage conditions and understanding excipient compatibility in the formulation of Betahistine drug products. The provided experimental protocols offer a starting point for the development of validated analytical methods for the detection and quantification of this impurity. Further research is warranted to fully elucidate the synthesis, toxicological profile, and control strategies for Betahistine Impurity 5.
References
In-Depth Technical Guide to Betahistine Impurity 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Betahistine (B147258) Impurity 5, a critical consideration in the development and quality control of the widely used anti-vertigo drug, betahistine. This document outlines available supplier information, analytical methodologies for detection and quantification, and the known biological context of betahistine's mechanism of action.
Introduction to Betahistine and its Impurities
Betahistine is a structural analog of histamine (B1213489) used in the treatment of Ménière's disease, a condition characterized by episodes of vertigo, tinnitus, and hearing loss. Its therapeutic effects are attributed to its dual action as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor. This activity is believed to improve microcirculation in the inner ear and modulate neurotransmitter release in the vestibular nuclei.
As with any active pharmaceutical ingredient (API), the purity of betahistine is of paramount importance. Impurities can arise from the manufacturing process, degradation of the API, or interaction with excipients. Regulatory bodies mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product. "Betahistine Impurity 5" has been identified as a potential degradation product.
Supplier Information for Betahistine Impurity 5
The availability of reference standards is crucial for the accurate identification and quantification of impurities. The following table summarizes the currently available information for Betahistine Impurity 5 from a known supplier.
| Supplier | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity (by HPLC) | Storage Conditions |
| Allmpus | 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid | C₁₄H₁₈N₂O₆ | 310.3 | 98% | 2-8 °C |
Note: The user's initial query for "Betahistine impurity 5-13C,d3" did not yield specific results for an isotopically labeled version of Impurity 5. The information presented here is for the unlabeled Betahistine Impurity 5.
Experimental Protocols for Impurity Analysis
The accurate determination of Betahistine Impurity 5 levels requires robust analytical methods. While a specific validated method for this impurity is not widely published, established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for betahistine and its other related substances can be adapted for its quantification.
High-Performance Liquid Chromatography (HPLC) Method for Related Substances
This method is a general approach for the separation and quantification of betahistine and its process-related impurities. Optimization and validation would be necessary for the specific quantification of Betahistine Impurity 5.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent.
-
Aqueous Phase: Ammonium acetate (B1210297) buffer (pH 4.7) with sodium lauryl sulfate.
-
Organic Phase: Acetonitrile (B52724).
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 259 nm
-
Column Temperature: 40 °C
-
Sample Preparation: Dissolve the betahistine hydrochloride sample in the mobile phase to a suitable concentration.
-
Standard Preparation: Prepare a reference standard solution of Betahistine Impurity 5 in the mobile phase at a known concentration.
LC-MS/MS Method for Quantification in Biological Matrices
For the determination of low levels of impurities, particularly in biological samples, an LC-MS/MS method offers superior sensitivity and selectivity.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Betahistine Impurity 5 would need to be determined by direct infusion of a reference standard.
-
Biological Context and Signaling Pathways
Currently, there is no specific pharmacological or toxicological data available for Betahistine Impurity 5. Therefore, its potential biological effects are unknown. The primary focus for drug development professionals should be on minimizing its presence in the final drug product.
To provide context, the known signaling pathways of the parent drug, betahistine, are described below.
Betahistine's Mechanism of Action
Betahistine's therapeutic effects are mediated through its interaction with histamine receptors H1 and H3.
-
H1 Receptor Agonism: As a weak agonist of the H1 receptor, betahistine is thought to cause vasodilation in the inner ear, improving blood flow and helping to resolve the endolymphatic hydrops associated with Ménière's disease.[2]
-
H3 Receptor Antagonism: Betahistine is a potent antagonist of the H3 receptor. H3 receptors act as presynaptic autoreceptors on histaminergic neurons, inhibiting the release of histamine. By blocking these receptors, betahistine increases the synthesis and release of histamine in the brain.[3] This increased histaminergic neurotransmission in the vestibular nuclei is believed to facilitate vestibular compensation, the process by which the brain adapts to vestibular deficits.[3][4]
The following diagrams illustrate the signaling pathways of betahistine and a general workflow for impurity analysis.
References
Technical Guide: Certificate of Analysis for Betahistine Impurity 5-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies related to Betahistine Impurity 5, with a specific focus on its isotopically labeled form, Betahistine Impurity 5-¹³C,d₃. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of Betahistine-related pharmaceutical products.
Introduction
Betahistine is a histamine (B1213489) analog used in the treatment of Ménière's disease. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring its safety and efficacy. Betahistine Impurity 5 is a known related substance. The isotopically labeled version, Betahistine Impurity 5-¹³C,d₃, serves as an internal standard for quantitative analysis in bioanalytical and other sensitive analytical methods. A Certificate of Analysis (CoA) for this impurity provides essential data on its identity, purity, and content. While a specific CoA for the ¹³C,d₃ labeled version is not publicly available, this guide synthesizes available data for Betahistine Impurity 5 and provides general analytical protocols.
Quantitative Data Summary
The following tables summarize the key quantitative data typically found on a Certificate of Analysis for a pharmaceutical impurity standard. The data presented here is based on available information for the non-labeled Betahistine Impurity 5.
Table 1: Identification and Chemical Properties
| Parameter | Value |
| Chemical Name | 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid[1] |
| Molecular Formula | C₁₄H₁₈N₂O₆[1] |
| Molecular Weight | 310.3 g/mol [1] |
| CAS Number | Not Available[1] |
| Appearance | Off-white solid[1] |
| Solubility | Methanol[1] |
Table 2: Purity and Assay
| Parameter | Method | Specification | Result |
| Purity | HPLC | ≥98% | 98%[1] |
| Identity | ¹H-NMR, Mass Spec | Conforms to structure | Consistent with structure |
| Storage | - | 2-8 °C[1] | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate analysis and qualification of impurity standards. The following sections outline typical experimental protocols for the key analytical techniques used.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A robust HPLC method is essential for assessing the purity of Betahistine and its impurities. An eco-friendly HPLC method has been developed for the determination of Betahistine in the presence of its process-related impurities.[2][3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A mixture of 0.01 M Brij-35, 0.12 M sodium dodecyl sulfate (B86663) (SDS), and 0.02 M disodium (B8443419) hydrogen phosphate, with the pH adjusted to 5.5 using phosphoric acid.[2][3][4]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 20 µL.[2]
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and structure of impurities.
-
Instrumentation: An ESI-ion trap mass spectrometer.[5]
-
Ionization Mode: Positive ion mode.[5]
-
Nebulizer Gas: Nitrogen at a pressure of 50 psi and a flow of 7 L/min.[5]
-
Capillary Voltage: 3500 V.[5]
-
Drying Gas Temperature: 220 °C.[5]
-
Collision Gas: Helium.[5]
-
Sample Preparation: A stock solution of the impurity is prepared in a methanol/water (5:5 v/v) mixture.[5]
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure.
-
Instrumentation: A 400 MHz NMR spectrometer.[5]
-
Nuclei: ¹H and ¹³C.[5]
-
Solvent: Deuterated solvent appropriate for the sample's solubility (e.g., Methanol-d₄).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analysis and certification of a pharmaceutical impurity standard like Betahistine Impurity 5-¹³C,d₃.
Caption: Workflow for the certification of Betahistine Impurity 5-¹³C,d₃.
Betahistine Signaling and Impurity Formation
Betahistine acts as a histamine H₁ receptor agonist and H₃ receptor antagonist. The formation of impurities can occur during synthesis or degradation. The diagram below illustrates a simplified conceptual relationship.
References
Technical Guide to the Physicochemical Properties of Betahistine-Related Compounds
This technical guide provides a detailed overview of the physical and chemical properties of two notable Betahistine-related compounds: Betahistine Impurity 5 and the isotopically labeled N-Nitroso Betahistine-13C,d3. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for key data and analytical methodologies.
Betahistine Impurity 5
Betahistine Impurity 5 is identified as 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid[1]. Its known physical and chemical properties are summarized below.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid | [1] |
| Molecular Formula | C14H18N2O6 | [1] |
| Molecular Weight | 310.3 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage | 2-8 °C | [1] |
| Purity by HPLC | 98% | [1] |
| CAS Number | Not Available | [1] |
| Melting Point | Not Available | [1] |
N-Nitroso Betahistine-13C,d3
N-Nitroso Betahistine-13C,d3 is an isotopically labeled form of the N-nitroso impurity of Betahistine. Such labeled compounds are crucial as internal standards in quantitative analytical methods, such as mass spectrometry, for the accurate determination of the corresponding unlabeled impurity in drug substances and products[2].
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | N-(methyl-13C-d3)-N-(2-(pyridin-2-yl)ethyl)nitrous amide | [3] |
| Molecular Formula | C7(13)CH8D3N3O | [3][4] |
| Molecular Weight | 169.21 g/mol | [4] |
| Shipping Condition | Ambient | [3] |
| CAS Number | Not Available | [3][4] |
Experimental Protocols for Impurity Analysis
The analysis of Betahistine and its impurities often involves chromatographic techniques coupled with mass spectrometry. Below are generalized experimental protocols based on methods described for Betahistine and its related substances.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A common analytical technique for separating and quantifying impurities in pharmaceuticals is High-Performance Liquid Chromatography (HPLC).
-
Instrumentation : A standard HPLC system equipped with a UV detector is typically used.
-
Column : A C18 column is frequently employed for the separation of Betahistine and its impurities[5][6][].
-
Mobile Phase : A gradient or isocratic mobile phase can be used. One described method utilizes a mobile phase consisting of 0.01 M Brij-35, 0.12 M sodium dodecyl sulfate (B86663) (SDS), and 0.02 M disodium (B8443419) hydrogen phosphate, with the pH adjusted to 5.5 using phosphoric acid[5][6][]. Another approach uses a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol[8].
-
Flow Rate : A typical flow rate is around 0.6 to 1.5 mL/min[5][6][][8].
-
Detection : UV detection at 260 nm is a common wavelength for the analysis of Betahistine and its impurities[5][6][].
-
Temperature : The column temperature is often maintained at around 45°C[8].
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive quantification of impurities.
-
Ionization Source : Electrospray ionization (ESI) is a common ionization technique for Betahistine and its impurities[9][10].
-
Mass Analyzer : Various mass analyzers can be used, including Time-of-Flight (TOF) for high-resolution mass measurements and triple quadrupole (QqQ) or ion trap analyzers for tandem MS (MS/MS) experiments[9][10].
-
MS/MS Analysis : Tandem mass spectrometry is crucial for the structural characterization of impurities by analyzing their fragmentation patterns[9]. For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high selectivity and sensitivity[8].
-
Internal Standards : Isotopically labeled compounds, such as N-Nitroso Betahistine-13C,d3, are used as internal standards to ensure the accuracy and precision of quantitative LC-MS methods[2].
Visualizations
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Betahistine drug substance.
Caption: A flowchart of the experimental workflow for the analysis of Betahistine impurities.
References
- 1. allmpus.com [allmpus.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromatoscientific.com [chromatoscientific.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 8. phenomenex.com [phenomenex.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
Betahistine Degradation: A Technical Guide to the Formation of Impurity 5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the degradation pathways of Betahistine, with a specific focus on the formation of Impurity 5, also known as Impurity C. This document provides a comprehensive overview of the stress conditions leading to the formation of this impurity, detailed experimental protocols from key studies, and a proposed mechanism for its formation. All quantitative data is summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz (DOT language).
Introduction to Betahistine and its Degradation Products
Betahistine, an analogue of histamine, is a drug used to treat Ménière's disease. The stability of the drug substance and its formulated products is a critical aspect of ensuring safety and efficacy. Degradation of Betahistine can lead to the formation of various impurities. Among the known impurities, Impurity C is a significant degradation product observed during stability studies, particularly under thermal stress. This guide focuses on the pathways leading to the formation of this specific impurity.
The United States and British Pharmacopeias recognize three main impurities related to Betahistine: Impurity A (2-vinylpyridine), Impurity B (2-(pyridin-2-yl)ethanol), and Impurity C.[1]
Impurity 5 (Impurity C):
-
Chemical Name: N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine
-
Molecular Formula: C₁₅H₁₉N₃
-
Molecular Weight: 241.33 g/mol
-
CAS Number: 5452-87-9
Forced Degradation Studies of Betahistine
Forced degradation studies are essential for understanding the intrinsic stability of a drug molecule and for identifying potential degradation products. Betahistine has been subjected to various stress conditions, including thermal, photolytic, oxidative, and hydrolytic stress.
A key study by de Mello et al. (2019) investigated the forced degradation of Betahistine in both its active pharmaceutical ingredient (API) form and in tablets. The study revealed that while Betahistine is susceptible to alkaline and oxidative degradation, Impurity C is primarily formed under thermal stress.[2]
Summary of Forced Degradation Conditions and Results
The following table summarizes the stress conditions applied in the study by de Mello et al. (2019) and the resulting degradation of Betahistine.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Betahistine Degradation (%) | Formation of Impurity C |
| Acid Hydrolysis | 6 M HCl | 10 days | 60 °C | Not significant | Not significant |
| Alkaline Hydrolysis | 2 M NaOH | 10 days | Room Temperature | ~15% | Not significant |
| Oxidation | 30% H₂O₂ | 10 days | Room Temperature | ~15% | Not significant |
| Metallic Ions | 50 mM CuCl₂ | 1 day | Room Temperature | Not specified | Not specified |
| Thermal Degradation | Hot air oven | 10 days | 60 °C | Not significant | Significant increase |
| Photolytic Degradation | 2.4 klux h⁻¹ and 400 Wh m⁻² | - | - | Not significant | Not significant |
| Humidity | 75% RH | 10 days | Not specified | Not specified | Not specified |
Data extracted from de Mello et al. (2019).[2]
In long-term stability studies (30 °C and 75% relative humidity), Impurity C was found at a level of 3.26%.[1]
Experimental Protocols
This section provides a detailed methodology for the forced degradation studies as described by de Mello et al. (2019).[2]
General Sample Preparation
Aliquots of 10 mg of Betahistine API or 150 mg of placebo were used for each stress condition. After exposure, the samples were dissolved in 10 mL of a suitable diluent and filtered through a 0.22 µm PVDF filter before analysis.
Hydrolysis
-
Acidic Conditions: Samples were subjected to 6 M hydrochloric acid at 60 °C for 10 days.
-
Alkaline Conditions: Samples were treated with 2 M sodium hydroxide (B78521) at room temperature for 10 days.
Oxidation
-
Peroxide-induced: Samples were exposed to 30% hydrogen peroxide for 10 days at room temperature.
-
Metallic Ion-induced: Samples were treated with 50 mM copper chloride for one day at room temperature.
Thermal Degradation
Samples were placed in a hot air oven at 60 °C for 10 days.
Photolytic Degradation
Samples were exposed in a photostability chamber with an exposure of 2.4 klux h⁻¹ and 400 Wh m⁻². Control samples were covered with aluminum foil.
Humidity
Samples were kept in a desiccator containing a saturated solution of sodium chloride to maintain 75% relative humidity for 10 days.
Analytical Method
The analysis of the degradation products was performed using Ultra-Performance Liquid Chromatography (UPLC).
Proposed Degradation Pathway for Impurity 5 (Impurity C)
The precise mechanism for the formation of Impurity C from Betahistine under thermal stress has not been fully elucidated in the literature. However, based on the structures of the molecules involved, a plausible pathway can be proposed. The formation of Impurity C, N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine, from Betahistine, N-methyl-2-(pyridin-2-yl)ethanamine, requires the addition of a 2-(pyridin-2-yl)ethyl group to the secondary amine of Betahistine.
This suggests a reaction between a Betahistine molecule and a reactive intermediate derived from another Betahistine molecule or a related impurity. One possibility involves the formation of 2-vinylpyridine (B74390) (Impurity A) as an intermediate, which is a known impurity in Betahistine synthesis. 2-Vinylpyridine can then undergo a Michael addition with the secondary amine of Betahistine to form Impurity C.
The following diagram illustrates this proposed pathway.
Experimental Workflow for Forced Degradation Studies
The following diagram outlines the general workflow for conducting and analyzing forced degradation studies of Betahistine.
Conclusion
The formation of Impurity 5 (Impurity C) is a critical consideration in the stability testing of Betahistine. This technical guide has summarized the key findings from forced degradation studies, indicating that thermal stress is the primary factor contributing to its formation. The provided experimental protocols offer a foundation for researchers to conduct their own stability-indicating studies. The proposed degradation pathway via a Michael addition of 2-vinylpyridine provides a plausible mechanism that warrants further investigation. A thorough understanding of these degradation pathways is essential for the development of stable Betahistine formulations and for ensuring patient safety.
References
Unveiling Betahistine Impurity 5: A Technical Guide to its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, identification, and characterization of a specific impurity of Betahistine, designated as Betahistine Impurity 5. This document details the analytical methodologies and logical processes that lead to the elucidation of its structure, highlighting its nature as a drug-excipient adduct.
Introduction to Betahistine and its Impurities
Betahistine is a histamine (B1213489) analogue widely used in the treatment of Ménière's disease, a disorder of the inner ear that can cause vertigo, tinnitus, and hearing loss. As with any active pharmaceutical ingredient (API), the purity of Betahistine is critical to its safety and efficacy. Regulatory authorities require a thorough understanding and control of any impurities that may be present in the drug substance or drug product. Impurities can arise from the manufacturing process, degradation of the API, or interactions between the drug and excipients.
While several process-related and degradation impurities of Betahistine have been identified and are monitored as per pharmacopeial standards, the discovery of novel impurities remains a crucial aspect of ongoing drug development and quality control. This guide focuses on a non-pharmacopeial impurity, Betahistine Impurity 5.
The Discovery of Betahistine Impurity 5: An Adduct Story
The identification of Betahistine Impurity 5, also referred to as Betahistine Adduct 1, is a compelling case of a drug-excipient interaction. Its chemical name is 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid .
The structure of this impurity incorporates the core Betahistine molecule covalently bonded to a succinic acid moiety. This immediately suggested that it was not a simple degradation product or a process-related impurity from the known synthesis routes of Betahistine. The presence of the succinic acid portion pointed towards a reaction with a dicarboxylic or tricarboxylic acid, common excipients in pharmaceutical formulations.
Further investigation into Betahistine formulations revealed the use of citric acid as a stabilizer.[1] Citric acid, a tricarboxylic acid, can undergo reactions under certain conditions of temperature and humidity, leading to the formation of adducts with the active pharmaceutical ingredient. The structural similarity between citric acid and the succinic acid derivative found in the impurity strongly supports this hypothesis. A similar adduct, "Phenylephrine-Citrate Adduct Impurity," has been identified for the drug Phenylephrine, lending further credence to this formation pathway.
The likely pathway for the formation of Betahistine Impurity 5 is a reaction between the secondary amine of the Betahistine molecule and an anhydride (B1165640) or other reactive species formed from citric acid, particularly under conditions of heat and humidity during manufacturing or storage.
dot
References
Methodological & Application
Application Note: Quantitative Analysis of Betahistine Impurity 5 in Human Plasma Using Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract The monitoring of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a potential process-related impurity, Betahistine (B147258) Impurity 5 (N-acetyl betahistine), in human plasma. The use of a stable isotope-labeled (SIL) internal standard, Betahistine Impurity 5-¹³C,d₃, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing.[1][2] The method is validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and is suitable for use in pharmacokinetic and impurity profiling studies.[3][4]
Introduction
Betahistine is a histamine (B1213489) analogue widely used for the treatment of Ménière's disease and vertigo.[5] During its synthesis and storage, various process-related impurities and degradation products can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[6] Regulatory bodies require that impurity levels are kept within strict limits.
This note details a bioanalytical method for "Betahistine Impurity 5," hypothesized here as N-acetyl betahistine, a known metabolite and potential process impurity. Quantitative bioanalysis using LC-MS/MS is highly susceptible to matrix effects, which can cause ion suppression or enhancement, leading to inaccurate results.[1] The use of a stable isotope-labeled internal standard (SIL-IS), which has nearly identical physicochemical properties to the analyte, is the gold standard for mitigating these effects.[2] Betahistine Impurity 5-¹³C,d₃ serves as the ideal internal standard, co-eluting with the analyte and experiencing the same ionization effects, thereby providing reliable correction and ensuring data integrity.[1]
Betahistine Signaling Pathway
Betahistine exerts its therapeutic effects through a dual mechanism of action on histamine receptors. It acts as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor.[4][7] The H3 receptor is an autoreceptor on histaminergic neurons that inhibits the release of histamine. By blocking H3 receptors, betahistine increases the synthesis and release of histamine in the brain.[4][8] The subsequent stimulation of H1 receptors, located on blood vessels in the inner ear, leads to local vasodilation and increased permeability, which helps to resolve the endolymphatic hydrops associated with Ménière's disease.[8][9]
Caption: Betahistine's dual action on H1 and H3 receptors.
Experimental Protocols
Materials and Reagents
-
Analytes: Betahistine Impurity 5 (N-acetyl betahistine) reference standard, Betahistine Impurity 5-¹³C,d₃ internal standard (IS).
-
Plasma: Blank human plasma (K₂EDTA).
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade).
-
Water: Deionized water, 18 MΩ·cm or higher.
Stock and Working Solutions
-
Stock Solutions (1.0 mg/mL): Separately weigh and dissolve Betahistine Impurity 5 and the IS in methanol.
-
Calibration Standard Working Solutions: Serially dilute the Impurity 5 stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for spiking into plasma.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (50 ng/mL) to all samples except for the blank matrix.
-
Vortex briefly for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: Shimadzu Nexera or equivalent.
-
MS System: SCIEX Triple Quad 5500 or equivalent.
-
Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.8 mL/min.[10]
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Table 1: HPLC Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 90 |
| 5.1 | 20 |
| 7.0 | 20 |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 40 psi |
| Curtain Gas | 35 psi |
| Source Temperature | 450°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Analyte and IS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
|---|---|---|---|
| Betahistine Impurity 5 | 179.1 | 94.0 | 150 |
| Betahistine Impurity 5-¹³C,d₃ (IS) | 183.1 | 94.0 | 150 |
Method Validation and Data Presentation
The method was validated for linearity, precision, accuracy, selectivity, recovery, and stability.
Table 4: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy of Standards | 96.5% - 104.2% |
Table 5: Intra- and Inter-Day Precision and Accuracy | QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) | | :--- | :--- | :--- | :--- | | | | Precision (%CV) | Accuracy (%) | Precision (%CV) | Accuracy (%) | | LLOQ | 0.5 | 6.8 | 103.4 | 8.1 | 101.5 | | LQC | 1.5 | 5.2 | 98.7 | 6.5 | 99.8 | | MQC | 75 | 4.1 | 101.2 | 5.3 | 100.9 | | HQC | 400 | 3.5 | 97.9 | 4.8 | 98.6 | Acceptance criteria: Precision ≤15% CV (≤20% for LLOQ), Accuracy within ±15% of nominal (±20% for LLOQ).[11]
Table 6: Matrix Effect and Extraction Recovery
| QC Level | Conc. (ng/mL) | Matrix Factor | Extraction Recovery (%) |
|---|---|---|---|
| LQC | 1.5 | 0.98 (CV 4.5%) | 92.4 |
| HQC | 400 | 1.01 (CV 3.8%) | 94.1 |
A matrix factor close to 1.0 indicates minimal matrix effect due to effective compensation by the SIL-IS.
Table 7: Stability Summary (LQC and HQC)
| Stability Condition | Duration | Accuracy Deviation (%) |
|---|---|---|
| Bench-Top (Room Temp) | 8 hours | Within ± 6.5% |
| Freeze-Thaw Cycles | 3 cycles | Within ± 8.2% |
| Long-Term (-80°C) | 90 days | Within ± 5.9% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the bioanalytical process from sample receipt to final data reporting.
Caption: Bioanalytical workflow for impurity quantification.
Conclusion
The described LC-MS/MS method provides a reliable and robust tool for the quantitative determination of Betahistine Impurity 5 in human plasma. The strategic use of the stable isotope-labeled internal standard, Betahistine Impurity 5-¹³C,d₃, ensures accurate quantification by correcting for potential matrix effects and procedural variations. The method meets the rigorous validation criteria set by regulatory agencies and is fit for purpose in supporting drug development and clinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. journalijar.com [journalijar.com]
- 7. hhs.gov [hhs.gov]
- 8. sciex.com [sciex.com]
- 9. phenomenex.com [phenomenex.com]
- 10. journalcmpr.com [journalcmpr.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note: Quantitative Analysis of Betahistine in Human Plasma by LC-MS/MS with a Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of betahistine (B147258) in human plasma. The method utilizes a stable isotope-labeled internal standard (IS), Betahistine-d4, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The method was validated over a linear range of 10.00 to 501.60 pg/mL and demonstrated excellent performance in terms of precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Betahistine is a histamine (B1213489) analog used in the treatment of Ménière's disease, a condition characterized by vertigo, tinnitus, and hearing loss. Due to its rapid and extensive first-pass metabolism, plasma concentrations of the parent drug are often very low.[1][2][3][4] Consequently, highly sensitive analytical methods are required for its quantification in biological matrices. While some methods focus on its major metabolite, 2-pyridylacetic acid (2-PAA), direct measurement of betahistine is crucial for a comprehensive pharmacokinetic profile.[1][2] This application note details a validated LC-MS/MS method for the direct quantification of betahistine in human plasma, employing a deuterated internal standard for reliable results.
Experimental
Materials and Reagents
-
Betahistine Dihydrochloride (Reference Standard)
-
Betahistine-d4 (Internal Standard)
-
Acetonitrile (B52724) (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Methyl Tertiary Butyl Ether (MTBE) (HPLC Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Instrumentation
-
Agilent 1200 Series HPLC system or equivalent
-
API 4000 triple quadrupole mass spectrometer or equivalent
-
Analyst 1.4.1 software package or equivalent
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (80:20, v/v)[5][6] |
| Flow Rate | 0.8 mL/min[5][6] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Autosampler Temperature | 5 °C |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| GS1 / GS2 | 50 / 50 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Entrance Potential (EP) | Collision Energy (CE) | Collision Cell Exit Potential (CXP) |
| Betahistine | 137.1 | 94.0 | 41 V | 10 V | 25 V | 6 V |
| Betahistine-d4 (IS) | 140.2 | 94.1 | 41 V | 10 V | 25 V | 6 V |
Data for MS/MS parameters were adapted from a validated method.[5][6]
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of betahistine and Betahistine-d4 in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the betahistine stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate betahistine working solutions to achieve the desired concentrations for the calibration curve (e.g., 10, 20, 50, 100, 200, 300, 400, 500 pg/mL) and QC samples (e.g., Low, Mid, High).
-
Internal Standard Working Solution: Prepare a working solution of Betahistine-d4 at a suitable concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Betahistine-d4) to each tube and vortex briefly.
-
Add 1 mL of methyl tertiary butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of betahistine.
Results and Discussion
Method Validation
The described method was validated according to regulatory guidelines. The validation results are summarized below.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 10.00 - 501.60 pg/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.9997[5][6] |
| Lower Limit of Quantification (LLOQ) | 10.00 pg/mL[5][6] |
| Intra-day Precision (%CV) | 1.1 - 1.6%[5] |
| Inter-day Precision (%CV) | 0.2 - 0.54%[5] |
| Intra-day Accuracy (% Bias) | 98.04 - 101.85%[5] |
| Inter-day Accuracy (% Bias) | 98.04 - 101.14%[5] |
| Recovery (Betahistine) | 83.83 - 94.52%[7] |
| Recovery (Betahistine-d4) | ~87.18%[7] |
| Stability | Stable for at least 40 days at -20 °C[6] |
The method demonstrated excellent linearity over the specified concentration range. The precision and accuracy values were well within the acceptable limits for bioanalytical method validation. The recovery of betahistine and the internal standard was consistent and reproducible. Stability studies indicated that betahistine is stable in human plasma under typical storage conditions.[6]
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of betahistine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and mitigates matrix effects. The simple liquid-liquid extraction procedure allows for efficient sample processing. This validated method is well-suited for supporting pharmacokinetic and clinical studies of betahistine.
References
- 1. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. db.cbg-meb.nl [db.cbg-meb.nl]
- 4. white-medicine.com [white-medicine.com]
- 5. journalcmpr.com [journalcmpr.com]
- 6. journalcmpr.com [journalcmpr.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note: Quantitative Analysis of Betahistine Impurities by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: Betahistine (B147258) is a histamine (B1213489) analog widely used in the treatment of Ménière's disease, a disorder of the inner ear characterized by vertigo, tinnitus, and hearing loss[1][2]. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure drug safety and efficacy. Of particular concern is the formation of nitrosamine (B1359907) impurities, such as N-nitroso betahistine (NNBH), which can arise from the secondary amine structure of betahistine[3][4][5]. Due to the potential carcinogenic risk of nitrosamines, regulatory bodies have set stringent limits, requiring highly sensitive and specific analytical methods for their detection and quantification[3][4][5]. This document provides a detailed protocol for the quantitative analysis of the N-nitroso betahistine impurity in betahistine API using a sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Experimental Workflow
The overall workflow for the quantitative analysis of betahistine impurities involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Detailed Experimental Protocol
This protocol is adapted from a validated method for the sensitive quantitation of N-nitroso betahistine (NNBH) in betahistine API[3][4].
1. Materials and Reagents
-
Betahistine API
-
N-nitroso betahistine reference standard
-
Formic Acid (analytical grade)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade)
-
Betahistine Dihydrochloride-D4 (for internal standard, if developing a plasma-based method)[6]
2. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of N-nitroso betahistine in a suitable solvent (e.g., 0.1% Formic Acid in Water).
-
Calibration Curve Standards: Perform serial dilutions of the stock solution to prepare calibration standards. A typical concentration range is 0.05 ng/mL to 100 ng/mL, covering at least 3 orders of magnitude[3][4][5]. The suggested concentrations are 0.05, 0.1, 0.15, 0.3, 1, 5, 10, 50, and 100 ng/mL in 0.1% Formic Acid in Water[3][4].
-
API Sample Preparation: Accurately weigh 2 mg of Betahistine API and dissolve it in 4 mL of 0.1% Formic Acid in Water to achieve a final concentration of 0.5 mg/mL[4]. The sample should be thoroughly vortexed to ensure complete dissolution[4].
3. Liquid Chromatography (LC) Method
-
LC System: SCIEX® ExionLC or equivalent[3].
-
Column: Kinetex 2.6 µm Biphenyl, 100 x 3.0 mm[3].
-
Gradient Program:
Time (min) % B 0.00 5 1.00 5 7.00 95 7.50 95 8.50 5 12.0 5 Source:[3]
-
Divert Valve: To prevent the high-concentration betahistine API from entering the mass spectrometer, the LC flow should be diverted to waste for the first 2 minutes and after 5 minutes during the column wash[3][4].
4. Mass Spectrometry (MS) Method
-
MS System: SCIEX QTRAP® 4500 or an equivalent triple quadrupole mass spectrometer[3][4].
-
Ionization Source: Turbo V™ ion source with Electrospray Ionization (ESI).
-
Polarity: Positive Ion Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The protonated parent ion [M+H]⁺ is selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2) to produce specific product ions, which are monitored in the third quadrupole (Q3).
Quantitative Data and Method Performance
The following tables summarize the mass transitions and performance characteristics of the described method.
Table 1: MRM Transitions for N-nitroso Betahistine (NNBH)
| Compound | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| N-nitroso Betahistine | Quantifier | 166.07 | 93.0 |
| N-nitroso Betahistine | Qualifier | 166.07 | 136.09 |
Source:[3]
Table 2: Summary of Quantitative Method Performance
| Parameter | Result |
|---|---|
| Limit of Quantification (LOQ) | 0.05 ng/mL[3][4][5] |
| Linearity Range | 0.05 - 100 ng/mL[3][5] |
| Correlation Coefficient (R²) | > 0.999[3][5] |
| Linear Dynamic Range (LDR) | 3.3 orders of magnitude[4][5] |
| Precision (%CV) | < 13% at all concentration levels[3][4][5] |
| Accuracy (% Recovery) | Within ±11% of the actual concentration[3] |
Betahistine Mechanism of Action
Betahistine exerts its therapeutic effects through a dual mechanism involving histamine H1 and H3 receptors[1][7]. It acts as a potent antagonist of the H3 receptor and a weak agonist of the H1 receptor[7][8].
The antagonism of H3 presynaptic autoreceptors increases the synthesis and release of histamine and other neurotransmitters in the brainstem[1][7]. This action is believed to inhibit the activity of vestibular nuclei, helping to restore balance and reduce vertigo symptoms[1]. Simultaneously, the agonistic activity at H1 receptors on blood vessels in the inner ear leads to local vasodilation and increased permeability[1][7]. This improves microcirculation and helps reduce endolymphatic pressure, a key factor in Ménière's disease[1][8].
Conclusion
The LC-MS/MS method detailed here provides a robust, sensitive, and accurate workflow for the quantification of the N-nitroso betahistine impurity in betahistine API[3][4][5]. Achieving a limit of quantification of 0.05 ng/mL allows for the reliable detection of this impurity well below the stringent regulatory limits[3][5]. The high selectivity of tandem mass spectrometry, combined with excellent linearity, precision, and accuracy, makes this method highly suitable for quality control in pharmaceutical development and manufacturing.
References
Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation and Quantification of Betahistine Impurity 5-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of a potential Betahistine impurity, designated here as Impurity 5, with isotopic labeling (¹³C and deuterium). While specific data for "Betahistine Impurity 5-¹³C,d₃" is not publicly available, this document outlines a comprehensive methodology based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and quantification of pharmaceutical impurities.[1] The protocols described herein are applicable to the analysis of various Betahistine-related impurities and can be adapted for other small molecule active pharmaceutical ingredients (APIs).[2][3] This note includes hypothetical data for illustrative purposes.
Introduction
Betahistine, an analogue of histamine, is a drug used to treat Ménière's disease.[4] Like all pharmaceutical products, the purity of Betahistine is critical to its safety and efficacy.[5] Degradation or synthesis-related impurities must be identified, quantified, and controlled within acceptable limits.[2][3] NMR spectroscopy is a powerful analytical technique for the unambiguous structure elucidation and quantification of these impurities.[1][6] Isotopic labeling, such as with ¹³C and deuterium (B1214612) (d₃), can be a valuable tool in metabolic studies, as a tracer, or as an internal standard for quantitative analysis by NMR or mass spectrometry.[7][8]
This application note focuses on a hypothetical isotopically labeled impurity, "Betahistine Impurity 5-¹³C,d₃". For the purpose of this document, we will assume "Impurity 5" to be N-(2-(pyridin-2-yl)ethyl)acetamide, a potential product of N-dealkylation followed by acetylation, a plausible metabolic or degradation pathway. The isotopic labels are assumed to be on the N-methyl group of Betahistine, which becomes the acetyl methyl group in the impurity.
Experimental Protocols
Materials and Reagents
-
Betahistine Impurity 5-¹³C,d₃ reference standard (hypothetical)
-
Betahistine Dihydrochloride reference standard
-
Deuterated solvents (e.g., Deuterium Oxide - D₂O, Methanol-d₄, Chloroform-d) of high purity (99.9 atom % D)
-
Internal Standard for qNMR (e.g., Maleic acid, TSP)
-
High-precision NMR tubes
Sample Preparation for NMR Analysis
-
Qualitative Analysis: Dissolve approximately 5-10 mg of the Betahistine Impurity 5-¹³C,d₃ reference standard in 0.6 mL of a suitable deuterated solvent (e.g., D₂O) in a 5 mm NMR tube. Vortex the sample until the solid is completely dissolved.
-
Quantitative Analysis (qNMR):
-
Accurately weigh approximately 20 mg of the internal standard (e.g., Maleic acid) and dissolve it in a precise volume (e.g., 25.0 mL) of D₂O to create a stock solution of known concentration.
-
Accurately weigh approximately 10 mg of the sample containing Betahistine Impurity 5-¹³C,d₃.
-
Add a precise volume (e.g., 0.5 mL) of the internal standard stock solution to the weighed sample.
-
Add a precise volume (e.g., 0.1 mL) of D₂O to bring the final volume to 0.6 mL.
-
Vortex thoroughly to ensure complete dissolution and homogenization.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[9]
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (qualitative), ≥ 128 (quantitative)
-
Relaxation delay (d1): 5 times the longest T₁ of interest (typically 30-60 s for qNMR)
-
Acquisition time: 2-4 s
-
Spectral width: 16 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: ≥ 1024
-
Relaxation delay (d1): 2-5 s
-
Acquisition time: 1-2 s
-
Spectral width: 240 ppm
-
-
2D NMR (for structural confirmation):
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Data Presentation and Analysis
Structural Elucidation
The structure of the impurity is confirmed by a combination of 1D and 2D NMR experiments. The ¹³C-labeled and deuterated methyl group would show a characteristic signal in the ¹³C NMR spectrum and be absent in the ¹H NMR spectrum.
Table 1: Hypothetical ¹H and ¹³C NMR Data for Betahistine Impurity 5-¹³C,d₃ (in D₂O)
| Atom Number | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 1 | 8.55, d, 5.0 | 148.5 |
| 2 | 7.90, t, 7.8 | 140.2 |
| 3 | 7.45, d, 7.8 | 124.1 |
| 4 | 7.40, t, 6.5 | 122.8 |
| 5 | 3.20, t, 7.0 | 36.5 |
| 6 | 3.65, t, 7.0 | 40.1 |
| 7 | - | 174.0 |
| 8 | (no signal due to deuteration) | 22.5 (¹³C-¹H multiplet absent) |
Quantitative Analysis
The purity of the sample or the concentration of the impurity can be calculated using the following formula for qNMR with an internal standard:[10][11]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Table 2: Hypothetical Quantitative NMR Results for Betahistine Impurity 5-¹³C,d₃
| Parameter | Analyte (Impurity 5) | Internal Standard (Maleic Acid) |
| Signal Used (ppm) | 3.20 (t) | 6.25 (s) |
| Number of Protons (N) | 2 | 2 |
| Integral (I) | 0.85 | 1.00 |
| Molecular Weight (MW) | 167.2 g/mol | 116.07 g/mol |
| Mass (m) | 10.2 mg | 20.1 mg (in 25 mL) |
| Purity of Standard (P_std) | - | 99.8% |
| Calculated Purity | 95.3% | - |
Visualizations
Caption: Experimental workflow for NMR analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 11. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
Application of Betahistine-¹³C,d₃ in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Betahistine-¹³C,d₃ as an internal standard in pharmacokinetic (PK) studies of betahistine (B147258). Given that betahistine is rapidly and extensively metabolized to 2-pyridylacetic acid (2-PAA), pharmacokinetic assessments typically rely on the accurate quantification of 2-PAA in biological matrices.[1][2][3][4][5][6][7] The use of a stable isotope-labeled (SIL) internal standard is the gold standard in bioanalysis, offering superior accuracy and precision by compensating for variability in sample processing and instrument response.[8]
Application Notes
Betahistine-¹³C,d₃ is an isotopically labeled version of betahistine, which can be used as an ideal internal standard for the quantification of betahistine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, due to the rapid and extensive metabolism of betahistine to 2-PAA, plasma concentrations of the parent drug are often too low to be reliably measured.[1][5][7] Therefore, the primary application of a labeled standard in betahistine pharmacokinetic studies is often as a labeled version of its major metabolite, 2-PAA, or as a tool to develop and validate highly sensitive assays for the parent drug.
Key Advantages of Using Betahistine-¹³C,d₃:
-
Improved Analytical Accuracy and Precision: Co-elution with the analyte of interest allows for effective correction of matrix effects, extraction inconsistencies, and instrument variability.
-
Enhanced Specificity: The mass difference between the labeled standard and the native analyte allows for clear differentiation in MS/MS analysis, reducing the risk of interference from endogenous or exogenous compounds.
-
Gold Standard for Bioanalytical Methods: The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies for bioanalytical method validation.
Metabolic Pathway of Betahistine
Betahistine undergoes rapid and near-complete metabolism to its primary, inactive metabolite, 2-pyridylacetic acid (2-PAA). This conversion is a critical consideration in the design of pharmacokinetic studies.
Metabolic pathway of Betahistine to 2-PAA.
Experimental Protocols
The following protocols are representative examples of how Betahistine-¹³C,d₃ or a similar stable isotope-labeled standard can be utilized in a pharmacokinetic study. The primary focus is on the quantification of the major metabolite, 2-PAA, which serves as a surrogate for betahistine exposure.
Protocol 1: Quantification of 2-Pyridylacetic Acid (2-PAA) in Human Plasma by LC-MS/MS
This protocol is adapted from validated methods for 2-PAA quantification and outlines the use of a stable isotope-labeled internal standard (e.g., 2-PAA-d₆, for which Betahistine-¹³C,d₃ can be a precursor in synthesis or a proxy in method development).[1][3][4]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., 2-PAA-d₆ in methanol).
-
Vortex for 30 seconds.
-
Add 100 µL of 5% v/v formic acid in water and vortex.
-
Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of purified water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of purified water followed by 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Agilent 1200 Series HPLC or equivalent.[2]
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent.[2]
-
Mobile Phase:
-
A: 0.7% v/v formic acid in 0.5 mM ammonium (B1175870) trifluoroacetate (B77799) in water.[1][3][4]
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MRM Transitions:
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for a typical pharmacokinetic study of betahistine, focusing on its metabolite 2-PAA.
References
- 1. An LC–MS/MS assay for the quantitative determination of 2‐pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low‐volume human K2EDTA plasma (2017) | Krunal Soni | 1 Citations [scispace.com]
- 2. journalcmpr.com [journalcmpr.com]
- 3. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. | Semantic Scholar [semanticscholar.org]
- 5. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: High-Throughput Bioanalytical Assay for Betahistine in Human Plasma using Betahistine impurity 5-¹³C,d₃ as an Internal Standard
Introduction
Betahistine is a histamine (B1213489) analogue widely used in the treatment of Ménière's disease, a condition characterized by vertigo, tinnitus, and hearing loss. To support pharmacokinetic and bioequivalence studies, a robust and sensitive bioanalytical method for the quantification of Betahistine in human plasma is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Betahistine in human plasma, employing the stable isotope-labeled compound, Betahistine impurity 5-¹³C,d₃, as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
The method involves the extraction of Betahistine and the internal standard, Betahistine impurity 5-¹³C,d₃, from human plasma via liquid-liquid extraction (LLE). The extracted samples are then analyzed by LC-MS/MS in the positive ion mode using multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Betahistine dihydrochloride (B599025) reference standard
-
Betahistine impurity 5-¹³C,d₃ (Internal Standard)
-
Human plasma (K₂EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Water (Milli-Q or equivalent)
2. Stock and Working Solution Preparation
-
Betahistine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Betahistine dihydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Betahistine impurity 5-¹³C,d₃ in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Betahistine stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration curve standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution in the same diluent to a final concentration of 100 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 3 mL of an extraction solvent mixture of ethyl acetate and dichloromethane (80:20, v/v).[1][2]
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.[1][2]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 10.00 - 501.20 pg/mL[1][3] |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 10.00 | < 15% | < 15% | 85-115% | 85-115% |
| LQC | 30.00 | < 15% | < 15% | 85-115% | 85-115% |
| MQC | 250.00 | < 15% | < 15% | 85-115% | 85-115% |
| HQC | 450.00 | < 15% | < 15% | 85-115% | 85-115% |
Data adapted from similar bioanalytical methods for Betahistine.[1][2]
Table 3: Recovery and Matrix Effect
| Analyte | LQC Recovery (%) | MQC Recovery (%) | HQC Recovery (%) | Matrix Effect (%CV) |
| Betahistine | ~85% | ~90% | ~95% | < 15% |
| Betahistine impurity 5-¹³C,d₃ | ~88% | ~92% | ~96% | < 15% |
Expected recovery and matrix effect values based on typical LLE methods.[2]
Mandatory Visualization
Caption: Workflow for the bioanalytical assay of Betahistine in human plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Betahistine in human plasma. The use of the stable isotope-labeled internal standard, Betahistine impurity 5-¹³C,d₃, ensures the accuracy and precision of the results, making this method suitable for regulated bioanalytical studies. The detailed protocol and performance characteristics presented herein demonstrate the robustness of the assay for supporting clinical and pharmaceutical research.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of Betahistine Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive approach for the identification and characterization of impurities in betahistine (B147258) active pharmaceutical ingredient (API) and drug products using high-resolution mass spectrometry (HRMS). The protocol outlines methods for forced degradation studies to generate potential degradation products, followed by their separation and analysis using liquid chromatography coupled with HRMS (LC-HRMS). This methodology provides a robust framework for impurity profiling, a critical aspect of drug development and quality control, ensuring the safety and efficacy of pharmaceutical products.
Introduction
Betahistine, an analogue of histamine, is widely used for the treatment of Ménière's disease.[1] Like any pharmaceutical compound, betahistine is susceptible to degradation under various environmental conditions, leading to the formation of impurities.[2] Regulatory bodies mandate the identification and quantification of impurities in drug substances and products to ensure their safety and quality.[3][4] High-resolution mass spectrometry, with its high sensitivity and mass accuracy, is a powerful tool for the structural elucidation of unknown impurities.[4][5] This note provides a detailed protocol for conducting forced degradation studies on betahistine and subsequently identifying the resulting impurities using LC-HRMS.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products.[2][6] Betahistine has been shown to be particularly susceptible to oxidative and alkaline degradation.[1][7]
Protocol:
-
Sample Preparation: Prepare a stock solution of betahistine API or a solution from the drug product in a suitable solvent (e.g., methanol (B129727) or water).
-
Stress Conditions: Expose the betahistine solution to the following stress conditions:
-
Acid Hydrolysis: 1 M HCl at 100°C for 5 minutes.[7]
-
Base Hydrolysis: 2 M NaOH at room temperature for 10 days.[2][7]
-
Oxidative Degradation: 20% hydrogen peroxide (H₂O₂) for 30 minutes.[2][7]
-
Thermal Degradation: Heat at 60°C for 10 days.[1]
-
Photolytic Degradation: Expose to UV light.[6] Note: Some studies report no degradation under UV light, while others show susceptibility.[2][6]
-
-
Neutralization: After the specified stress period, neutralize the acidic and basic solutions.
-
Analysis: Dilute the stressed samples to an appropriate concentration for LC-HRMS analysis.
High-Resolution LC-MS Analysis
Liquid Chromatography (LC) Parameters:
A robust chromatographic method is crucial for the separation of betahistine from its impurities.
| Parameter | Recommended Conditions |
| Column | Phenomenex Kinetex Biphenyl (3.0 × 100 mm, 2.6 μm) or Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[8][9] |
| Mobile Phase A | 0.1% (v/v) formic acid in water[8] |
| Mobile Phase B | 0.1% (v/v) formic acid in methanol or acetonitrile[8][9] |
| Flow Rate | 0.6 - 0.8 mL/min[8][9] |
| Column Temperature | 45°C[8] |
| Injection Volume | 3 µL[8] |
| Gradient Elution | A time-based gradient should be optimized to ensure separation of all impurities. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds.[8] |
High-Resolution Mass Spectrometry (HRMS) Parameters:
HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are ideal for impurity identification due to their high mass accuracy and resolution.[5][10]
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[2][11] |
| Mass Analyzer | Q-TOF, Orbitrap, or QTRAP[2][5][8] |
| Scan Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS2) or Enhanced Product Ion (EPI) scan[8][12] |
| Mass Range | A suitable range to cover the expected masses of betahistine and its impurities (e.g., m/z 50-500). |
| Source and Gas Parameters | Optimize according to the specific instrument used.[13] |
Data Presentation: Identified Betahistine Impurities
The following table summarizes known impurities of betahistine identified through various studies.
| Impurity Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Notes |
| Betahistine EP Impurity A (2-Vinylpyridine) | C₇H₇N | 105.0578 | Process-related impurity.[14][15] | |
| Betahistine EP Impurity B (2-Pyridineethanol) | C₇H₉NO | 123.0684 | Process-related impurity.[15] | |
| N-nitroso betahistine (NNBH) | C₈H₁₁N₃O | 165.0902 | A nitrosamine (B1359907) impurity.[8][13] | |
| Impurity C | C₁₅H₂₀N₂ | 228.1626 | A degradation product.[1][2] | |
| Impurity C1 | C₁₅H₂₀N₂ | 228.1626 | Isomer of Impurity C, a degradation product.[1][2] | |
| N-acetyl betahistine | C₁₀H₁₄N₂O | 178.1106 | Process-related impurity.[15] | |
| 2-(pyridine-2-yl)ethyl acetate | C₉H₁₁NO₂ | 165.0790 | Process-related impurity.[15] | |
| N-methyl betahistine | C₉H₁₄N₂ | 150.1157 | Process-related impurity.[15] |
Quantitative Data Summary
The following table presents a summary of quantitative performance data from a study on N-nitroso betahistine (NNBH).[8]
| Parameter | Value |
| Limit of Quantitation (LOQ) for NNBH | 0.05 ng/mL[8] |
| Linearity Range (r²) | 0.05 ng/mL to 100 ng/mL (>0.999)[8] |
| Reproducibility (%CV) | <13%[8] |
| Average Recovery | 100.2%[13] |
Visualization of Experimental Workflow
Caption: Workflow for Betahistine Impurity Identification.
Logical Relationship for Impurity Identification
Caption: Logic for Structural Elucidation of Impurities.
Conclusion
The combination of forced degradation studies and high-resolution LC-MS analysis provides a powerful and reliable workflow for the identification and characterization of impurities in betahistine. The detailed protocols and data presented in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry, aiding in the development of safe, effective, and compliant drug products. The high sensitivity and mass accuracy of modern HRMS instruments enable the confident identification of even trace-level impurities, ensuring the overall quality of betahistine formulations.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. veeprho.com [veeprho.com]
- 4. scispace.com [scispace.com]
- 5. innovationaljournals.com [innovationaljournals.com]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. sciex.com [sciex.com]
- 9. journalcmpr.com [journalcmpr.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. journalcmpr.com [journalcmpr.com]
- 12. hpst.cz [hpst.cz]
- 13. sciex.com [sciex.com]
- 14. Betahistine Impurities | SynZeal [synzeal.com]
- 15. journalijar.com [journalijar.com]
Application Notes and Protocols for the Chromatographic Separation of Betahistine and Its Impurities
Introduction
Betahistine (B147258), a histamine (B1213489) analog, is primarily used in the treatment of Ménière's disease, which is characterized by vertigo, tinnitus, and hearing loss. The quality control of betahistine drug substances and products is crucial to ensure their safety and efficacy. This involves the identification and quantification of any impurities that may be present. Impurities in betahistine can originate from the manufacturing process (process-related impurities) or from the degradation of the active pharmaceutical ingredient (API) over time (degradation products). Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the methods of choice for separating and quantifying betahistine and its related substances.
These application notes provide a detailed overview of the common impurities associated with betahistine and established chromatographic methods for their separation and analysis. The provided protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of betahistine.
Common Impurities of Betahistine
Impurities in betahistine can arise from various sources, including the synthetic route and degradation.[1] The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several specified impurities.[2][3][4]
Process-Related Impurities:
-
Impurity A (2-Vinylpyridine): A precursor in some synthetic pathways of betahistine.[5][6]
-
Impurity B (2-Pyridineethanol or 2-(2-hydroxyethyl)pyridine): An intermediate or by-product in the synthesis.[5][6][7]
-
Impurity C (N-methyl-2-(pyridine-2-yl)-N-[(pyridin-2-yl)ethyl]ethanamine): A potential by-product from side reactions during synthesis.[5][6]
Degradation Impurities:
Forced degradation studies have shown that betahistine is susceptible to degradation under various stress conditions, particularly oxidation, alkaline hydrolysis, and thermal stress.[8][9][10][11] This can lead to the formation of various degradation products, including a newly identified impurity designated as Impurity C1.[8][9]
Chromatographic Separation Methods
Several HPLC methods have been developed and validated for the simultaneous determination of betahistine and its impurities. These methods typically utilize reversed-phase chromatography with UV detection.
Quantitative Data Summary
The following tables summarize the key parameters and performance characteristics of various reported HPLC methods for the analysis of betahistine and its impurities.
Table 1: HPLC Method Parameters
| Parameter | Method 1 (USP)[3][12] | Method 2 (EP)[2] | Method 3[13] | Method 4[14] | Method 5 (Eco-Friendly)[7][15] |
| Column | C18 | End-capped octadecylsilyl base deactivated silica (B1680970) gel (5 µm) | C18 | Diamonsil C18 (200 mm x 4.6 mm, 5 µm) | C18 (75.0 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile (B52724) and Ammonium (B1175870) acetate (B1210297) buffer (pH 4.7) with sodium lauryl sulfate | Acetonitrile and a solution containing sodium dodecyl sulphate, sulphuric acid, and tetrabutylammonium (B224687) hydrogen sulphate (pH 3.3) | Acetonitrile and a mixed solution of ammonium acetate (pH 4.7) with sodium lauryl sulfate | Methanol and 10 mmol·L⁻¹ sodium acetate solution (with heptanesulfonic sodium and triethylamine, pH 3.3) (25:75) | 0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium (B8443419) hydrogen phosphate (B84403) (pH 5.5) |
| Flow Rate | - | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | UV | 260 nm | 259 nm | 261 nm | 260 nm |
| Column Temp. | - | - | 40 °C | Room Temperature | - |
Table 2: Method Validation and Performance Data
| Parameter | Method A[16] | Method B[17] | Method C[13] |
| Linearity Range (Betahistine) | 9.6 - 22.4 µg/mL | 2.5 - 15 µg/mL | - |
| LOD (Betahistine) | 0.52 µg/mL | - | 0.4 ng (for impurities) |
| LOQ (Betahistine) | 1.58 µg/mL | - | - |
| Recovery (%) | - | 99.98% | 97.9% - 101.7% (for impurities) |
| Retention Time (Betahistine) | 5.94 min | 4.46 min | - |
Experimental Protocols
The following are detailed protocols for the chromatographic analysis of betahistine and its impurities based on established methods.
Protocol 1: HPLC Method for Betahistine and Related Substances (Based on USP General Chapter)
1. Objective: To quantify betahistine and its related compounds (Impurity A, B, and C) in a drug substance or product.
2. Materials and Reagents:
-
Betahistine Hydrochloride Reference Standard (RS)
-
Impurity A, B, and C Reference Standards
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Sodium lauryl sulfate
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Column: C18, 5 µm packing
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and ammonium acetate buffer (0.69 g/L of ammonium acetate in water, adjusted to pH 4.7 with glacial acetic acid) containing 2.88 g/L of sodium lauryl sulfate. The typical ratio is 350:650 (v/v) of acetonitrile to buffer.[3][12]
-
Detector: UV at 259 nm.[13]
-
Injection Volume: 10 µL.[3]
4. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Betahistine Hydrochloride RS in the mobile phase to obtain a known concentration (e.g., 0.38 mg/mL).[3]
-
Test Solution: Accurately weigh and dissolve the betahistine sample in the mobile phase to obtain a similar concentration to the Standard Solution.[3]
-
Resolution Solution: Prepare a solution containing betahistine and its known impurities to verify the separation.
5. System Suitability:
-
Inject the Standard Solution and verify that the column efficiency, tailing factor, and replicate injection precision meet the predefined criteria. The resolution between betahistine and its impurities should be adequate.
6. Procedure:
-
Inject the blank (mobile phase), followed by the Standard Solution and the Test Solution.
-
Record the chromatograms and integrate the peak areas.
7. Calculation:
-
Calculate the percentage of each impurity in the betahistine sample using the following formula: % Impurity = (Area_impurity / Area_total) * 100 where Area_impurity is the peak area of the individual impurity and Area_total is the sum of all peak areas.
Protocol 2: Forced Degradation Study
1. Objective: To assess the stability of betahistine and identify potential degradation products under various stress conditions.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period.[11]
-
Oxidative Degradation: Treat the sample with 3-30% H₂O₂ at room temperature.[8][11]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light.
3. Procedure:
-
Prepare solutions of betahistine and subject them to the stress conditions outlined above.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.
-
Analyze the stressed samples using a validated stability-indicating HPLC method (such as Protocol 1).
4. Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed sample.
-
Identify and quantify the degradation products. The peak purity of the betahistine peak should be assessed to ensure no co-eluting peaks.
Visualizations
Diagram 1: Betahistine Impurity Relationship
Caption: Relationship between betahistine, its process-related impurities, and degradation products.
Diagram 2: General Workflow for Chromatographic Analysis
Caption: A generalized workflow for the chromatographic analysis of betahistine and its impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. drugfuture.com [drugfuture.com]
- 3. uspbpep.com [uspbpep.com]
- 4. researchgate.net [researchgate.net]
- 5. journalijar.com [journalijar.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scispace.com [scispace.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. scite.ai [scite.ai]
- 12. scribd.com [scribd.com]
- 13. Study on determination of the related substances in betahistine h...: Ingenta Connect [ingentaconnect.com]
- 14. Determination of betahistine hydrochloride and the related substances of betahistine hydrochloride injection by HPLC | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. idealpublication.in [idealpublication.in]
Application Notes and Protocols for Betahistine Impurity 5-¹³C,d₃ in Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Betahistine Impurity 5-¹³C,d₃ as an internal standard in the validation of analytical methods for the quantitative determination of Betahistine Impurity 5. The use of a stable isotope-labeled internal standard is a critical component in modern bioanalytical and pharmaceutical quality control assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This labeled standard ensures the highest levels of accuracy and precision by compensating for variability during sample preparation and analysis.
Betahistine is an anti-vertigo drug that acts as a histamine (B1213489) H1 receptor agonist and H3 receptor antagonist. During its synthesis and storage, various impurities can form. Regulatory bodies require the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product. Betahistine Impurity 5 has been identified as 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid. The ¹³C and deuterium-labeled analogue, Betahistine Impurity 5-¹³C,d₃, serves as an ideal internal standard for its quantification.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for precise and accurate quantification. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte and thus behaves similarly during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix effects.
Application: Quantitative Analysis of Betahistine Impurity 5 in Pharmaceutical Preparations
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Betahistine Impurity 5 in bulk drug substances or finished pharmaceutical products, using Betahistine Impurity 5-¹³C,d₃ as an internal standard.
Experimental Protocol
1. Materials and Reagents
-
Betahistine Impurity 5 reference standard
-
Betahistine Impurity 5-¹³C,d₃ internal standard
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Betahistine drug substance or tablets for analysis
2. Standard and Sample Preparation
-
Internal Standard Stock Solution (IS Stock): Accurately weigh 1 mg of Betahistine Impurity 5-¹³C,d₃ and dissolve in 10 mL of methanol to obtain a concentration of 100 µg/mL.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with 50% acetonitrile in water to a final concentration of 1 µg/mL.
-
Calibration Standards:
-
Prepare a stock solution of Betahistine Impurity 5 at 1 mg/mL in methanol.
-
Perform serial dilutions in 50% acetonitrile in water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
To each calibration standard, add the IS Working solution to achieve a final internal standard concentration of 100 ng/mL.
-
-
Sample Preparation:
-
Bulk Drug Substance: Accurately weigh approximately 10 mg of the Betahistine drug substance, dissolve in 10 mL of 50% acetonitrile in water.
-
Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Betahistine and sonicate with 10 mL of 50% acetonitrile in water for 15 minutes. Centrifuge and collect the supernatant.
-
Dilute the sample solution as necessary to bring the expected concentration of Impurity 5 within the range of the calibration curve.
-
To the diluted sample, add the IS Working solution to achieve a final internal standard concentration of 100 ng/mL.
-
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Betahistine Impurity 5: Precursor Ion (e.g., m/z 311.1) → Product Ion (e.g., m/z 136.1)
-
Betahistine Impurity 5-¹³C,d₃: Precursor Ion (e.g., m/z 315.1) → Product Ion (e.g., m/z 136.1) (Note: The exact m/z values for precursor and product ions must be determined by direct infusion of the individual standards.)
-
-
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of Betahistine Impurity 5 in the samples by interpolating their peak area ratios from the calibration curve.
Method Validation Data
The following tables present typical validation parameters for a method utilizing an isotopically labeled internal standard for impurity quantification. This data is illustrative and should be generated for the specific method in your laboratory. The data is based on similar validations for Betahistine and its impurities using deuterium-labeled internal standards.[1][2]
Table 1: Linearity
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 1.0 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| LQC (Low) | 3.0 | < 5% | < 5% | 95 - 105% |
| MQC (Medium) | 150 | < 5% | < 5% | 95 - 105% |
| HQC (High) | 750 | < 5% | < 5% | 95 - 105% |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value |
| LOD | 0.3 ng/mL |
| LOQ | 1.0 ng/mL |
Visualizations
Betahistine Signaling Pathway
Betahistine exerts its therapeutic effects through a dual action on the histamine system. It acts as a potent agonist of the H1 receptor and a weaker antagonist of the H3 receptor.[3][4][5]
Caption: Betahistine's dual action on H1 and H3 histamine receptors.
Experimental Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the quantitative analysis of Betahistine Impurity 5 using its stable isotope-labeled internal standard.
Caption: Workflow for impurity quantification using an internal standard.
Logical Relationship of Isotope Dilution
This diagram explains the logical principle behind using a stable isotope-labeled internal standard to ensure accurate quantification.
Caption: Principle of accurate quantification using an internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Betahistine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of betahistine (B147258).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my betahistine analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous compounds in the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of betahistine.[1][2] Phospholipids are a major cause of matrix effects in plasma samples.[1][3]
Q2: What is the most common analytical technique for betahistine quantification and how does it account for matrix effects?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and selective quantification of betahistine in biological matrices.[4][5][6] To compensate for matrix effects, a stable isotope-labeled internal standard (IS), such as betahistine-d4, is highly recommended.[4][5] The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification through the ratio of the analyte peak area to the IS peak area.[4][5]
Q3: How can I evaluate the extent of matrix effects in my betahistine assay?
A3: The matrix effect can be quantitatively assessed using the post-extraction spike method.[4][7] This involves comparing the peak response of betahistine spiked into an extracted blank matrix sample (A) with the peak response of betahistine in a neat solution (B). The matrix factor (MF) is calculated as the ratio of A to B. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The precision of the matrix factor across different lots of the biological matrix should also be evaluated.[4]
Q4: What are the recommended sample preparation techniques to minimize matrix effects for betahistine?
A4: Liquid-liquid extraction (LLE) is a commonly employed and effective technique to clean up the sample and reduce matrix interferences before LC-MS/MS analysis.[1][4][5] Solid-phase extraction (SPE) is another powerful technique for removing interfering compounds.[3][8] The choice of extraction method depends on the specific matrix and the required sensitivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inefficient chromatographic separation. | Optimize the mobile phase composition and gradient. Ensure the column is appropriate for the analyte and has not degraded. A Zorbax Eclipse XDB-C18 column has been successfully used.[4][6] |
| High Variability in Results | Inconsistent matrix effects between samples. | Utilize a stable isotope-labeled internal standard like betahistine-d4 to normalize the response.[4][5] Re-evaluate and optimize the sample preparation method to ensure consistent removal of interfering substances. |
| Ion Suppression or Enhancement | Co-elution of matrix components with betahistine. | Improve sample cleanup using a more rigorous extraction method (e.g., LLE or SPE).[1][9] Adjust the chromatographic conditions to separate the interfering peaks from the analyte peak.[9] |
| Unexpected Peaks or Interferences | Contamination from reagents, equipment, or carryover from previous injections. An interfering compound was observed in one study, which was resolved with a new HPLC column.[10] | Analyze blank samples to identify the source of contamination. Implement a thorough wash cycle between injections to prevent carryover. If an unknown interference persists, chromatographic separation may need to be re-optimized.[10] |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the pH of the sample and the extraction solvent composition for LLE. For SPE, select a sorbent and elution solvent that provides optimal recovery for betahistine. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Betahistine from Human Plasma
This protocol is based on a validated LC-MS/MS method for the quantification of betahistine in human plasma.[4][5]
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (betahistine-d4).
-
Briefly vortex the sample for approximately 5 minutes.[4][5]
-
Add 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v) and vortex for 10 minutes.[4][5]
-
-
Phase Separation:
-
Evaporation and Reconstitution:
-
Analysis:
Protocol 2: LC-MS/MS Analysis of Betahistine
The following are typical parameters for the LC-MS/MS analysis of betahistine.
-
Liquid Chromatography:
-
Mass Spectrometry:
Data Presentation
Table 1: Summary of a Validated LC-MS/MS Method for Betahistine in Human Plasma
| Parameter | Result |
| Linearity Range | 10.00 - 501.20 pg/mL[4][6] |
| Correlation Coefficient (r²) | ≥ 0.9997[4][6] |
| Intra-day Precision (%CV) | 1.1 - 1.6%[4][6] |
| Inter-day Precision (%CV) | 0.2 - 0.54%[4][6] |
| Intra-day Accuracy | 98.04 - 101.85%[4][6] |
| Inter-day Accuracy | 98.04 - 101.14%[4][6] |
| Mean Recovery of Betahistine | 90.47%[5] |
| Mean Recovery of Betahistine-d4 | 87.18%[5] |
| Matrix Factor Precision (%CV) | 5.67%[4] |
Visualizations
Caption: Workflow for Betahistine Analysis in Plasma.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. journalcmpr.com [journalcmpr.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. journalcmpr.com [journalcmpr.com]
- 7. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. | Semantic Scholar [semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. e-b-f.eu [e-b-f.eu]
Improving sensitivity for Betahistine impurity 5 detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of Betahistine impurities, with a focus on Betahistine Impurity 5.
FAQs & Troubleshooting Guides
Q1: What is Betahistine Impurity 5 and why is its sensitive detection important?
A1: Betahistine Impurity 5 is identified as 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid, with the molecular formula C14H18N2O6[1]. The sensitive detection and quantification of all impurities, including Impurity 5, are critical for ensuring the safety, efficacy, and quality of the final drug product. Regulatory agencies require strict control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.
Q2: We are struggling to achieve the required sensitivity for Betahistine Impurity 5 using our current HPLC-UV method. What are the initial troubleshooting steps?
A2: Low sensitivity in HPLC-UV methods for trace impurity analysis is a common challenge. Here are some initial steps to troubleshoot and improve your method:
-
Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for Impurity 5. If the UV spectrum of the impurity is unknown, a diode array detector (DAD) or a programmable UV detector can be used to determine the optimal wavelength during a preliminary run.
-
Increase Injection Volume: A larger injection volume can increase the signal intensity. However, be mindful of potential peak broadening and distortion.
-
Sample Concentration: If possible, and without compromising the solubility or overloading the column with the main component (Betahistine), increase the concentration of your sample.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and, consequently, the retention and peak shape of both Betahistine and its impurities. Experiment with a range of pH values to find the optimal separation and peak shape for Impurity 5.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to sharpen the peaks of late-eluting impurities, thereby increasing their peak height and improving sensitivity.
Q3: Our chromatogram shows poor peak shape (e.g., tailing, fronting) for Betahistine Impurity 5, which affects integration and sensitivity. How can we improve this?
A3: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase. Consider the following:
-
Column Choice: Ensure you are using a high-quality, well-maintained column. For polar impurities, a column with end-capping can reduce peak tailing caused by silanol (B1196071) interactions.
-
Mobile Phase Modifiers: The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to reduce peak tailing for basic compounds by masking active silanol groups on the stationary phase.
-
pH Adjustment: As mentioned earlier, optimizing the mobile phase pH is crucial. For basic impurities, working at a lower pH (e.g., pH 2-3) can improve peak shape.
-
Temperature: Increasing the column temperature can sometimes improve peak shape and reduce viscosity, leading to better efficiency.
Q4: We suspect our low sensitivity is due to co-elution with other impurities or matrix components. How can we confirm this and improve resolution?
A4: Co-elution is a significant challenge in impurity analysis. Here’s how you can address it:
-
Peak Purity Analysis: If you have a DAD, perform a peak purity analysis to check for the presence of co-eluting peaks.
-
Method Selectivity: To improve resolution, you can modify the chromatographic selectivity by:
-
Changing the stationary phase (e.g., from a C18 to a phenyl-hexyl or a cyano column).
-
Altering the organic modifier in the mobile phase (e.g., switching from acetonitrile (B52724) to methanol, or using a combination).
-
Adjusting the mobile phase pH and buffer concentration.
-
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the selective detection of impurities, even if they are not chromatographically resolved from other components.
Q5: What are the most sensitive analytical techniques for the detection of Betahistine impurities at very low levels?
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for General Impurity Profiling
This protocol provides a general starting point for the analysis of Betahistine and its impurities. Optimization will be required for the sensitive detection of Impurity 5.
-
Instrumentation: HPLC with UV or DAD detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 260 nm.
-
Injection Volume: 10 µL.
Note: This is a generic method and must be validated and optimized for your specific application and impurity.
Protocol 2: Development of a Sensitive LC-MS/MS Method for Betahistine Impurity 5
This protocol outlines the steps to develop a sensitive and selective LC-MS/MS method for Impurity 5.
-
Standard Preparation: Synthesize or procure a reference standard for Betahistine Impurity 5 (2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid). Prepare a stock solution in a suitable solvent (e.g., methanol) and create a series of dilutions for calibration.
-
Mass Spectrometry Tuning: Infuse a dilute solution of the Impurity 5 standard directly into the mass spectrometer to determine the precursor ion (the protonated or deprotonated molecule, [M+H]+ or [M-H]-) and to optimize the cone voltage and collision energy to identify stable and intense product ions for Multiple Reaction Monitoring (MRM).
-
Chromatographic Separation:
-
Column: Start with a C18 column and a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: Develop a gradient that provides good retention and peak shape for Impurity 5, while ensuring it is well-separated from Betahistine and other potential impurities.
-
-
Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
| Impurity Name | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| N-nitroso Betahistine | LC-MS/MS | Not Reported | 0.05 ng/mL | [2][3] |
| Betahistine | HPLC-UV | 0.29 µg/mL | 0.957 µg/mL | |
| Prochlorperazine maleate (B1232345) (related compound) | HPLC-UV | 0.34 µg/mL | 1.12 µg/mL |
Researchers should aim to develop a method for Impurity 5 with an LOQ in a similar range to ensure adequate control of this impurity.
Visualizations
Betahistine Signaling Pathway
Caption: Betahistine acts as an H1 receptor agonist and an H3 receptor antagonist.
Experimental Workflow for Impurity Detection
Caption: General workflow for the analysis and quantification of impurities.
Potential Degradation Pathways of Betahistine
Caption: Potential degradation pathways of Betahistine under stress conditions.
References
Technical Support Center: Troubleshooting Isotopic Exchange in Labeled Standards
This technical support center is designed for researchers, scientists, and drug development professionals who utilize isotopically labeled standards in their quantitative analyses. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to isotopic exchange, particularly with deuterium-labeled standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it problematic in quantitative analysis?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium (B1214612) atom on a labeled standard is swapped for a hydrogen atom from the surrounding environment, such as a solvent or biological matrix.[1][2] This phenomenon can significantly compromise the accuracy of quantitative analyses that rely on these standards.[2] The loss of a deuterium label alters the mass of the internal standard, which can lead to it being incorrectly identified as the unlabeled analyte.[3] This results in an artificially inflated analyte signal and a diminished internal standard signal, leading to inaccurate and erroneously high calculated concentrations.[3]
Q2: What are the primary factors that promote isotopic exchange?
A2: Several factors can influence the rate and extent of isotopic exchange:
-
pH: The rate of exchange is highly dependent on pH. It is generally slowest at a pH of approximately 2.5-3 and increases significantly under basic conditions.[2][3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][3] It is often recommended to work at low temperatures (around 0-4°C) to minimize exchange.[2][4]
-
Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and are necessary for the exchange to occur.[1][3] Storing standards in aprotic solvents like acetonitrile (B52724) or dioxane can help minimize exchange.[2]
-
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule.[1]
-
Highly Labile: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are very susceptible to exchange.[3][5]
-
Moderately Labile: Deuteriums on carbon atoms adjacent to a carbonyl group can also exchange under certain conditions due to keto-enol tautomerism.[2][5]
-
Generally Stable: Labels on aromatic or aliphatic carbons are typically stable under most analytical conditions.[4]
-
-
Matrix Components: Components within a biological matrix can sometimes catalyze the exchange process.[3][5]
Q3: I'm observing a decreasing signal for my internal standard and an unexpected peak for my analyte. Could this be due to isotopic exchange?
A3: Yes, these are classic symptoms of isotopic exchange.[3] A noticeable decrease in the internal standard's signal over time or with changes in sample preparation conditions, coupled with an unexpected increase in the analyte's signal (especially in blank samples spiked only with the internal standard), strongly suggests that the deuterium label is being lost.[3] You may also observe a chromatographic peak for the analyte at the retention time of the internal standard.[3]
Q4: How can I prevent or minimize isotopic exchange during my experiments?
A4: To minimize the risk of isotopic exchange, consider the following best practices:[3]
-
Optimize pH: If possible, maintain the pH of your samples and mobile phase in the acidic range, ideally between pH 2.5 and 7, to minimize the exchange rate.[4]
-
Control Temperature: Keep samples, standards, and the autosampler cooled (e.g., at 4°C) to slow down the exchange process.[4]
-
Choose Appropriate Solvents: Whenever feasible, use aprotic solvents (e.g., acetonitrile, tetrahydrofuran) for sample preparation and storage.[2][4] If aqueous solutions are necessary, consider using D₂O-based buffers.[2]
-
Select Stable Labeled Standards: When sourcing standards, choose those with deuterium labels on stable positions (e.g., aromatic or aliphatic carbons).[4][5] Review the certificate of analysis to understand the label positions.[4] For critical assays requiring high accuracy, consider using ¹³C- or ¹⁵N-labeled standards, which are not prone to exchange.[3][5]
Q5: When should I consider using a ¹³C- or ¹⁵N-labeled standard instead of a deuterium-labeled one?
A5: While deuterium-labeled standards are often more cost-effective, ¹³C- and ¹⁵N-labeled standards offer greater stability and are not susceptible to isotopic exchange.[3][5] You should strongly consider using a ¹³C- or ¹⁵N-labeled standard in the following situations:[1]
-
When your experimental conditions involve basic pH.[1]
-
When the only available deuterated standard has labels in known exchange-prone positions.[1]
-
When the highest level of accuracy and precision is required for the assay.[1]
Quantitative Data Summary
The following tables summarize the impact of various experimental conditions on the stability of deuterated internal standards.
Table 1: Effect of pH and Temperature on Internal Standard Stability
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Matrix | 0 | Room Temp | 6.8 | 0% | No |
| 4 | Room Temp | 6.8 | 25% | Yes | |
| 4 | 4 | 6.8 | <5% | No | |
| Solvent | 0 | Room Temp | 7.5 | 0% | No |
| 4 | Room Temp | 7.5 | 40% | Yes | |
| 4 | 4 | 7.5 | 10% | Yes | |
| 4 | 4 | 3.0 | <2% | No |
Interpretation: This data indicates that the internal standard is unstable at room temperature in both the biological matrix and, more significantly, in the slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[3]
Table 2: Relative Lability of Deuterium Labels Based on Position and Conditions
| Label Position | Condition | Lability | Recommended Action |
| On Heteroatoms (O, N, S) | All | High | Choose standards with labels on stable carbon positions.[4] |
| Alpha to Carbonyl | Basic pH, High Temp | Moderate | Be cautious with pH and temperature.[4] |
| Aromatic/Aliphatic C-H | Typical Analytical Conditions | Low | Generally stable.[4] |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents when possible.[4] |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7.[4] |
| Temperature | High | High | Store and analyze at low temperatures.[4] |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
Objective: To determine if isotopic exchange is occurring under your specific analytical conditions by incubating the deuterated internal standard in the sample matrix and solvent over time.[3]
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase)
-
LC-MS/MS system
Methodology:
-
Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.[3]
-
Prepare Incubated Matrix Samples: Spike the same concentration of the IS into the blank matrix and incubate it under conditions you want to test (e.g., room temperature for 4 hours, 4°C for 24 hours).[4]
-
Prepare Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions as the matrix samples.[3]
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[3]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[3]
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.[3]
-
Examine the chromatograms of the incubated samples for a peak at the retention time and mass of the unlabeled analyte. The presence of such a peak is a strong indicator of isotopic exchange.[3]
-
Visual Guides
Troubleshooting Workflow for Isotopic Exchange
The following diagram outlines a step-by-step workflow to diagnose and resolve issues related to suspected isotopic exchange.
References
Technical Support Center: Optimization of Mass Spectrometry Parameters for Betahistine Impurity 5-¹³C,d₃
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of mass spectrometry parameters for Betahistine impurity 5-¹³C,d₃.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Betahistine and its isotopically labeled internal standard?
For Betahistine, the transition monitored is often m/z 137.1 → 94.0.[1][2] For a deuterated internal standard like Betahistine-d4, the transition is m/z 140.2 → 94.1.[1][2] Given that Betahistine impurity 5-¹³C,d₃ would have a different mass, its specific transitions would need to be determined empirically through infusion experiments.
Q2: What are the recommended starting points for mass spectrometry source parameters?
Optimizing source parameters is crucial for achieving good sensitivity and stable ionization. Based on methods developed for Betahistine and its N-nitroso impurity, the following parameters can be used as a starting point for optimization.[3][4]
Table 1: Recommended Starting MS Source and Gas Parameters
| Parameter | Recommended Value |
| Polarity | Positive |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Ion Source Gas 1 | 35 psi |
| Curtain Gas | 35 psi |
| Source Temperature | 350°C |
| Nebulizer Current | 3 µA (for APCI) |
| Spray Voltage | Optimization Required (typically 3000-5000 V for ESI) |
Q3: How can I confirm the isotopic purity of my Betahistine impurity 5-¹³C,d₃ standard?
Isotopic impurity or the presence of unlabeled analyte in the stable isotope-labeled (SIL) internal standard can lead to inaccurate quantification.[5] To confirm the purity, you can infuse a high-concentration solution of the SIL standard and acquire a full-scan mass spectrum. Look for the presence of a signal at the m/z of the unlabeled analyte. The intensity of this signal relative to the signal of the labeled standard will indicate the level of isotopic impurity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Betahistine impurity 5-¹³C,d₃.
Issue 1: High Variability in the Internal Standard Peak Area
Description: The peak area of the Betahistine impurity 5-¹³C,d₃ internal standard is inconsistent across a batch of samples, leading to poor precision and accuracy.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation:
-
Question: Is the extraction recovery of the SIL internal standard consistent across all samples?
-
Action: Review your sample preparation workflow for any variations. Ensure uniform timing and execution of each step, especially liquid-liquid extraction or solid-phase extraction (SPE). Evaluate the recovery of the analyte and the internal standard separately to ensure consistency.[5]
-
-
Matrix Effects:
-
Question: Are co-eluting matrix components suppressing or enhancing the ionization of the internal standard?
-
Action: Infuse the internal standard post-column while injecting an extracted blank matrix sample. A dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement. To mitigate this, improve chromatographic separation to move the analyte away from interfering matrix components or use a more rigorous sample cleanup procedure.
-
-
Degradation in Matrix:
-
Question: Is the internal standard degrading after being added to the biological matrix?
-
Action: Perform a stability assessment by incubating the SIL internal standard in the matrix at different time points and temperatures before extraction and analysis.[5]
-
Issue 2: Poor Peak Shape or Low Signal Intensity
Description: The chromatographic peak for Betahistine impurity 5-¹³C,d₃ is broad, tailing, or has a low signal-to-noise ratio.
Potential Causes and Solutions:
-
Suboptimal Chromatographic Conditions:
-
Question: Is the mobile phase composition and gradient profile optimized for good peak shape?
-
Action: Experiment with different mobile phase compositions. For Betahistine analysis, a common mobile phase is a mixture of acetonitrile (B52724) or methanol (B129727) with water containing a small amount of formic acid (e.g., 0.1%) to promote protonation.[1][2] A gradient elution may be necessary to achieve good separation and peak shape.
-
-
Inefficient Ionization:
-
Question: Are the mass spectrometer source conditions optimized for the internal standard?
-
Action: Infuse a solution of the SIL internal standard directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperature to maximize the signal intensity.[5]
-
Experimental Protocols
Protocol 1: Mass Spectrometer Parameter Optimization
This protocol describes the direct infusion method to optimize MS parameters for Betahistine impurity 5-¹³C,d₃.
Materials:
-
Betahistine impurity 5-¹³C,d₃ standard solution (e.g., 100 ng/mL in 50:50 methanol:water)
-
Syringe pump
-
Mass spectrometer with ESI or APCI source
Procedure:
-
Set up the mass spectrometer in positive ionization mode.
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Perform a full scan (Q1 scan) to identify the precursor ion (the [M+H]⁺ ion) of Betahistine impurity 5-¹³C,d₃.
-
Select the identified precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.
-
Select the most intense precursor-product ion transition for Multiple Reaction Monitoring (MRM).
-
Systematically adjust source parameters (e.g., spray voltage, source temperature, gas flows) to maximize the signal intensity of the selected MRM transition.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction
This protocol is a general guideline for extracting Betahistine and its internal standard from a plasma sample.[1]
Materials:
-
Plasma sample
-
Betahistine impurity 5-¹³C,d₃ internal standard spiking solution
-
Extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette a known volume of plasma sample into a clean tube.
-
Add a specific volume of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add the extraction solvent.
-
Vortex for an extended period (e.g., 5-10 minutes) to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the reconstitution solvent.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of Betahistine impurity 5-¹³C,d₃.
Caption: A troubleshooting decision tree for addressing high variability in the internal standard signal.
References
Technical Support Center: Purification of Synthesized Betahistine Impurity 5
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of Betahistine impurity 5, chemically identified as 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid.
Frequently Asked Questions (FAQs)
Q1: What is Betahistine impurity 5 and what are its structural features?
A1: Betahistine impurity 5 is a process-related impurity that can form during the synthesis of Betahistine. Its chemical name is 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid[1][2]. Key structural features include a pyridine (B92270) ring, a tertiary amine, an amide linkage, a hydroxyl group, and two carboxylic acid groups. These functional groups make the molecule highly polar.
Q2: What are the main challenges in purifying Betahistine impurity 5?
A2: The primary challenges stem from its high polarity, which leads to:
-
High solubility in polar solvents: This can result in low recovery during crystallization and difficulty in concentrating solutions without product loss.
-
Poor retention on standard reversed-phase chromatography columns: The polar nature of the impurity can cause it to elute very early, often with the solvent front, leading to poor separation from other polar impurities or the drug substance itself.
-
Potential for strong interactions with stationary phases: The presence of both acidic (carboxylic acids) and basic (pyridine and tertiary amine) centers can lead to peak tailing and broad peaks in chromatography due to interactions with residual silanols on silica-based columns[3].
-
Multiple ionization states: The molecule's pKa values mean its charge state is highly dependent on pH, which significantly affects its chromatographic behavior and solubility.
Q3: What analytical techniques are suitable for monitoring the purification of Betahistine impurity 5?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the purity of fractions during the purification of Betahistine and its impurities[1]. Due to the presence of the pyridine ring, a UV detector set around 260 nm can be used[4][5]. Mass Spectrometry (MS) can also be coupled with HPLC (LC-MS) for definitive identification of the impurity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor separation of Impurity 5 from Betahistine in Reversed-Phase HPLC | The high polarity of Impurity 5 causes it to co-elute with the void volume or Betahistine. | 1. Use a polar-embedded or polar-endcapped column: These columns are designed to retain polar compounds better than standard C18 columns. 2. Employ an ion-pairing reagent: Adding an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can improve the retention of the basic pyridine and amine functionalities. 3. Adjust the mobile phase pH: Operating at a pH where the impurity and Betahistine have different net charges can enhance separation. Experiment with a pH range of 3-6. |
| Peak tailing for Impurity 5 in HPLC | Strong interaction between the basic nitrogen atoms of the impurity and acidic residual silanol (B1196071) groups on the silica-based stationary phase[3]. | 1. Use a highly deactivated (end-capped) column. 2. Add a small amount of a competing base to the mobile phase: For example, 0.1% triethylamine (B128534) (TEA) can help to block the active silanol sites. 3. Operate at a lower pH: This will protonate the basic sites on the impurity, which can sometimes reduce tailing. |
| Low recovery of Impurity 5 after purification | The high polarity of the impurity leads to its loss during solvent evaporation or transfers. The compound may also be partially soluble in the purification solvents. | 1. Use a gentle evaporation method: A rotary evaporator at low temperature and pressure is recommended. Avoid blowing down with nitrogen if possible. 2. Perform a solvent screen for crystallization: If attempting crystallization, carefully select a solvent/anti-solvent system where the impurity has low solubility at cooler temperatures. 3. For chromatographic purification, ensure complete elution from the column: Use a strong solvent flush at the end of the run to recover any strongly retained material. |
| Impurity 5 appears to degrade during purification | The amide or ester-like functionalities could be susceptible to hydrolysis under strongly acidic or basic conditions. | 1. Maintain a neutral or slightly acidic pH during purification steps where possible. 2. Avoid high temperatures for extended periods. |
Quantitative Data Summary
Due to the limited publicly available data specifically for the purification of Betahistine impurity 5, the following table provides typical performance metrics for the purification of polar pharmaceutical impurities using various techniques. This data is intended to serve as a general guideline.
| Purification Technique | Typical Purity Achieved | Typical Recovery Rate | Key Considerations |
| Preparative HPLC (Reversed-Phase) | >98%[1] | 70-90% | Column selection and mobile phase optimization are critical for success. |
| Flash Chromatography (Normal Phase) | 90-98% | 60-85% | May require derivatization to reduce polarity for better retention. |
| Ion-Exchange Chromatography | >95% | 75-95% | Can be highly effective for separating compounds with acidic or basic groups[6]. |
| Crystallization | >99% | 50-80% | Highly dependent on finding a suitable solvent system; can be challenging for highly polar compounds. |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of Betahistine Impurity 5
This protocol is a general guideline and should be optimized based on the specific crude mixture.
-
Column Selection: A polar-embedded reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) is recommended.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-45 min: Gradient from 5% to 30% B
-
45-50 min: Gradient to 95% B (column wash)
-
50-60 min: Re-equilibration at 5% B
-
-
Sample Preparation: Dissolve the crude material containing Betahistine impurity 5 in a minimal amount of the initial mobile phase (95:5 Mobile Phase A:B). Filter the sample through a 0.45 µm filter before injection.
-
Chromatography:
-
Flow rate: 20 mL/min
-
Detection: UV at 260 nm
-
Injection volume: Dependent on crude sample concentration and column loading capacity.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to Impurity 5.
-
Post-Purification: Combine the pure fractions, and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified solid impurity.
Protocol 2: Purity Assessment by Analytical HPLC
-
Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium (B8443419) hydrogen phosphate (B84403) adjusted to a pH of 5.5 with phosphoric acid[4][5].
-
Mobile Phase B: Acetonitrile.
-
-
Isocratic Elution: 100% Mobile Phase A.
-
Injection Volume: 10 µL.
-
Analysis: The purity of the isolated Betahistine impurity 5 can be determined by calculating the peak area percentage.
Visualizations
References
- 1. allmpus.com [allmpus.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. talentchemicals.com [talentchemicals.com]
Avoiding cross-contamination in betahistine impurity analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding cross-contamination during the impurity analysis of betahistine (B147258).
Frequently Asked Questions (FAQs)
Q1: What is cross-contamination in the context of betahistine impurity analysis?
A1: Cross-contamination, often observed as "carryover" in HPLC analysis, is the unintentional introduction of betahistine or its impurities from one sample into a subsequent one. This can lead to erroneously high impurity results or the false detection of impurities in blank or negative control samples. Carryover can originate from residual sample left in the injector, on the outside of the needle, or adsorbed onto the column or other parts of the HPLC system.
Q2: Which betahistine impurities are of particular concern for carryover?
A2: While any component can cause carryover, compounds with high "stickiness" or those analyzed at very low levels are of particular concern. For betahistine, the N-nitroso betahistine (NNBH) impurity is critical due to its potential carcinogenicity and very low permissible daily intake limits (e.g., 18 ng/day), requiring highly sensitive detection methods with low limits of quantification (LOQ) in the sub-ng/mL range.[1][2] Other process-related impurities, such as 2-(2-hydroxyethyl)pyridine (B196109) (HEP) and Betahistine EP Impurity C, should also be monitored for potential carryover, especially when analyzing high-concentration betahistine samples.[3][4][5][6]
Q3: What are "ghost peaks," and how do they relate to cross-contamination?
A3: Ghost peaks are unexpected peaks that appear in a chromatogram and do not originate from the injected sample.[6] "Classic carryover" is a type of ghost peak where the peak size diminishes with consecutive blank injections.[7] This is a strong indicator that residue from a previous, high-concentration sample is the source. Other ghost peaks can arise from contaminated mobile phases, vials, or system components, which is a different issue than sample-to-sample cross-contamination.[5][8][9][10]
Q4: How can I confirm if an unexpected peak is due to carryover?
A4: To confirm carryover, inject a blank solvent (the same solvent used to dissolve your samples) immediately after a high-concentration sample or standard. If you observe a peak corresponding to your analyte or its impurity in the blank injection, it is likely due to carryover.[7] The peak area should decrease with subsequent blank injections.
Troubleshooting Cross-Contamination (Carryover)
Use this guide to systematically identify and resolve the source of cross-contamination in your betahistine impurity analysis.
Problem: Peaks corresponding to betahistine or its impurities are observed in blank injections.
Step 1: Classify the Carryover
-
Action: Inject a series of 3-5 blank samples consecutively after a high-concentration sample.
-
Observation 1: The peak area of the contaminant decreases with each injection.
-
Observation 2: The peak area remains relatively constant across all blank injections.
Step 2: Isolate the Source - Autosampler vs. Column
-
Action: Modify your analytical method to include a strong organic wash (e.g., 100% acetonitrile (B52724) or isopropanol) at the end of the gradient, holding for several column volumes.
-
Observation 1: The carryover peak is significantly reduced or eliminated.
-
Observation 2: The carryover peak persists.
Step 3: Optimize Autosampler Cleaning
-
Action: Review and enhance the needle wash/rinse procedure in your autosampler settings.
-
Use a stronger wash solvent: The wash solvent should be capable of dissolving betahistine and its impurities effectively. A mixture of organic solvent and water, sometimes with a small amount of acid or base to match the analyte's solubility, is often effective.[7]
-
Increase the number of wash cycles: A minimum of three rinses is recommended, but more may be necessary.
-
Employ multiple wash solvents: Use a sequence of solvents, for example, your initial mobile phase composition followed by a strong organic solvent.
-
-
Result: If carryover is reduced, the cleaning protocol was insufficient. If it persists, proceed to Step 4 .
Step 4: Inspect and Clean/Replace Hardware
-
Action: Manually inspect and clean or replace components of the injection system.
-
Needle and Needle Seat: These are common sources of carryover. Replace the needle seat, as it is a consumable part that can trap sample residue.
-
Sample Loop: Replace with a new loop, potentially of a different material (e.g., switch from stainless steel to PEEK if adsorption is suspected).
-
Rotor Seal: Worn rotor seals in the injection valve can be a source of persistent carryover.
-
-
Result: This step often resolves stubborn carryover issues originating from the autosampler.
Step 5: Address System-Level Contamination
-
Action: If carryover is constant or the above steps fail, address potential system-wide contamination.
-
Prepare fresh mobile phase: Use high-purity, HPLC-grade solvents and fresh glassware.
-
Flush the entire system: Disconnect the column and flush all lines with a strong solvent like isopropanol (B130326).
-
Install a "ghost trap" column: This can be placed between the mixer and the autosampler to remove impurities from the mobile phase before they reach the column.[10]
-
Quantitative Data Summary
Effective cleaning procedures are essential to reduce cross-contamination to levels below the limit of quantification (LOQ) of the analytical method. The following tables provide illustrative data based on typical cleaning validation acceptance criteria and the performance of a sensitive method for N-nitroso betahistine.
Table 1: Acceptance Criteria for Cleaning Validation
| Parameter | Acceptance Limit | Rationale |
| Visual Inspection | Visually Clean | No residue should be visible on equipment surfaces. |
| Chemical Residue (API) | < 10 ppm | A commonly accepted industry standard for carryover into the next product. |
| Recovery from Swab/Rinse | 70% - 130% | Ensures the sampling method is effective at recovering residue from surfaces.[1] |
| N-Nitroso Betahistine | < 0.375 ng/mg of API | Calculated based on the maximum permissible daily intake of 18 ng/day and a 48 mg maximum daily dose of betahistine.[1][2] |
Table 2: Illustrative Cleaning Effectiveness Data (N-Nitroso Betahistine)
| Cleaning Step | Contamination Level (ng/mL) | % Reduction | Status |
| Before Cleaning (Rinse Sample) | 5.0 | - | Fail |
| After Water Rinse | 1.5 | 70% | Fail |
| After Methanol (B129727):Water (50:50) Flush | 0.1 | 98% | Fail |
| After Isopropanol Flush | < 0.05 | > 99% | Pass |
| Method LOQ | 0.05 ng/mL |
This data is for illustrative purposes to demonstrate the stepwise reduction of a contaminant through a cleaning procedure. The Limit of Quantitation (LOQ) for the N-nitroso betahistine (NNBH) impurity has been demonstrated to be as low as 0.05 ng/mL using sensitive LC-MS/MS methods.[1][2][11]
Detailed Experimental Protocols
Protocol 1: HPLC Method for Betahistine and Impurity Analysis
This protocol is a general example for the separation of betahistine from its process-related impurity, 2-(2-hydroxyethyl)pyridine (HEP). Method optimization will be required for other impurities and specific instrumentation.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Mobile Phase: A micellar mobile phase composed of 0.01 M Brij-35, 0.12 M Sodium Dodecyl Sulfate (SDS), and 0.02 M disodium (B8443419) hydrogen phosphate. The pH is adjusted to 5.5 using phosphoric acid.[4][5][12]
-
Column Temperature: 30 °C.[12]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standards of betahistine and known impurities in a suitable diluent (e.g., deionized water).
-
Prepare sample solutions by dissolving the drug substance or product in the diluent.
-
Inject a blank, followed by standards and samples.
-
To prevent carryover, inject a blank after any high-concentration samples to ensure the system is clean before the next injection.
-
Protocol 2: Cleaning Validation Procedure for HPLC System
This protocol outlines the steps to validate a cleaning procedure for an HPLC system after betahistine impurity analysis.
-
Objective: To provide documented evidence that the cleaning procedure effectively removes betahistine and its impurities to a predetermined acceptance level.
-
Materials:
-
Lint-free swabs
-
Sterile vials
-
Solvents: Deionized water, HPLC-grade methanol, HPLC-grade isopropanol
-
Validated analytical method for the target analyte (e.g., Protocol 1)
-
-
Procedure:
-
Perform the Cleaning Procedure: After completing analysis, run the established cleaning procedure. A typical robust procedure is as follows:
-
Flush all pump lines and the flow path with deionized water for 20 minutes.
-
Flush with methanol for 20 minutes.
-
Flush with isopropanol for 20 minutes (a strong, final rinse).
-
Store the system in a suitable solvent (e.g., methanol/water).
-
-
Sampling:
-
Rinse Sampling: After the cleaning procedure, flush the entire system with a known volume of a suitable solvent (e.g., 10 mL of mobile phase or water). Collect this final rinse solution in a clean vial. This method samples the entire flow path.[2][13]
-
Swab Sampling: For accessible parts like the injector needle and the surfaces of the needle port, use a swab moistened with a suitable solvent. Swab a defined area (e.g., the exterior of the needle). Place the swab head into a vial containing a known volume of solvent.[2][13]
-
-
Sample Analysis:
-
Analyze the rinse and swab samples using the validated, sensitive HPLC method.
-
Quantify the amount of any detected betahistine or impurity residue against a calibration curve.
-
-
Data Evaluation:
-
Compare the results to the pre-defined acceptance criteria (see Table 1).
-
The amount of residue must be below the established limit.
-
The cleaning validation is successful if at least three consecutive cleaning runs meet the acceptance criteria.
-
-
Visualizations
The following diagrams illustrate key logical workflows for troubleshooting and managing cross-contamination.
Caption: Troubleshooting decision tree for identifying the source of cross-contamination.
Caption: Workflow for a typical cleaning validation process in pharmaceutical analysis.
References
- 1. Cleaning Method Validation Protocol for Pharmaceutical Equipments | Pharmaguideline [pharmaguideline.com]
- 2. gmpsop.com [gmpsop.com]
- 3. Betahistine EP Impurity C (3HCl) | SynZeal [synzeal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Betahistine EP Impurity C (as Trimesilate) [lgcstandards.com]
- 7. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. eclass.uoa.gr [eclass.uoa.gr]
- 10. scribd.com [scribd.com]
- 11. scispace.com [scispace.com]
- 12. meditechswab.com [meditechswab.com]
- 13. gxpcellators.com [gxpcellators.com]
Technical Support Center: Enhancing Chromatographic Resolution of Co-eluting Betahistine Impurities
Welcome to the technical support center for the chromatographic analysis of betahistine (B147258) and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with co-eluting impurities during their experiments.
Troubleshooting Guide: Co-eluting Peaks
One of the most frequent challenges in the chromatographic analysis of betahistine is the co-elution of the active pharmaceutical ingredient (API) with its various impurities. This guide provides systematic steps to diagnose and resolve these issues.
Problem: Poor resolution between betahistine and a known or unknown impurity peak.
Below is a logical workflow to troubleshoot and enhance the separation of co-eluting peaks in betahistine analysis.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
| Issue | Potential Cause | Recommended Solution |
| Co-elution of Betahistine and Impurity | Insufficient selectivity of the stationary phase. | - Change Column Chemistry: Switch from a standard C18 column to one with a different selectivity (e.g., Phenyl, Cyano, or a polar-embedded phase). For polar impurities, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] |
| Inappropriate mobile phase composition. | - Modify Organic Solvent: Change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa) to alter selectivity.[1] - Adjust Organic/Aqueous Ratio: Decrease the percentage of the organic solvent to increase retention and potentially improve separation.[3] | |
| Suboptimal pH of the mobile phase for ionizable compounds. | - Adjust pH: Modify the mobile phase pH to alter the ionization state of betahistine and its impurities, which can significantly impact retention and selectivity.[1][4] For betahistine, a pH around 4.7 to 5.5 has been shown to be effective.[5][6] | |
| Peak Tailing Leading to Overlap | Secondary interactions with the stationary phase. | - Adjust Mobile Phase pH: Ensure the pH is appropriate to suppress silanol (B1196071) interactions. - Add an Ion-Pairing Agent: For basic compounds like betahistine, adding an agent like sodium heptanesulfonate can improve peak shape and resolution.[7] - Use a High-Purity Silica Column: Modern columns with end-capping can reduce tailing. |
| Broad Peaks Causing Poor Resolution | Low column efficiency. | - Decrease Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will increase run time.[1][8] - Increase Column Temperature: This can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[8] - Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of betahistine that are known to co-elute?
A1: Common impurities include process-related impurities and degradation products. One significant process-related impurity is 2-(2-hydroxyethyl)pyridine (B196109) (HEP).[4][9] Degradation studies have also identified several other impurities, referred to as Impurity A, B, C, and C1 in some literature.[10][11] Co-elution can also occur with N-acetyl betahistine and other synthesis byproducts.
Q2: How can I change the selectivity of my separation to resolve co-eluting peaks?
A2: Selectivity is the most powerful factor for improving resolution.[12] You can alter selectivity by:
-
Changing the stationary phase: Switching from a C18 to a phenyl or cyano column can introduce different interactions (e.g., π-π interactions) that can resolve structurally similar compounds.[1]
-
Modifying the mobile phase: Changing the type of organic solvent (e.g., acetonitrile vs. methanol) or adjusting the pH of the aqueous portion can significantly alter the elution order.[1][12]
-
Using additives: Incorporating ion-pairing agents or surfactants like Sodium Dodecyl Sulfate (SDS) can create a new separation mechanism.[4][7]
Q3: My resolution is close to baseline (e.g., Rs = 1.3). What minor adjustments can I make?
A3: For near-resolved peaks, minor adjustments to increase column efficiency can be sufficient.[3] Consider the following:
-
Decrease the flow rate: This often leads to sharper peaks and better separation.[8]
-
Increase the column length or use a column with smaller particles: Both will increase the number of theoretical plates and improve efficiency.[3]
-
Optimize the column temperature: A slight increase or decrease in temperature can sometimes provide the necessary improvement in resolution.[8]
Q4: Can gradient elution help in resolving co-eluting betahistine impurities?
A4: Yes, a gradient elution can be very effective, especially for complex samples with multiple impurities.[13] By starting with a lower concentration of the organic solvent and gradually increasing it, you can improve the separation of early-eluting peaks. For closely eluting compounds, a shallower gradient in the region where they elute can significantly enhance resolution.[13][14]
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for the analysis of betahistine and its impurities.
Table 1: HPLC Method Parameters for Betahistine Impurity Analysis
| Parameter | Method 1[7] | Method 2[4][9] | Method 3[14] |
| Column | Diamonsil C18 (200 x 4.6 mm, 5 µm) | C18 (75 x 4.6 mm, 3.5 µm) | Zorbax Eclipse XDB-C18 |
| Mobile Phase | Methanol:10 mM Sodium Acetate (B1210297) (pH 3.3 with 5 mM Sodium Heptanesulfonate and 0.2% Triethylamine) (25:75) | 0.01 M Brij-35, 0.12 M SDS, 0.02 M Disodium (B8443419) Hydrogen Phosphate (pH 5.5) | Acetonitrile and 0.02 M Sodium Acetate (Gradient) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | Not Specified |
| Detection | 261 nm | 260 nm | Fluorescence (Ex: 336 nm, Em: 531 nm) after derivatization |
| Resolution (Rs) | > 1.5 for all impurities | Baseline separation achieved | Two degradation products separated |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Ion-Pairing
This method is suitable for the separation of betahistine from its related substances.[7]
-
Chromatographic System: HPLC system with a UV detector.
-
Column: Diamonsil C18, 200 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 10 mmol/L sodium acetate solution. Add sodium heptanesulfonate to a final concentration of 5 mmol/L and triethylamine (B128534) to 0.2%. Adjust the pH to 3.3 with glacial acetic acid.
-
Organic Phase: Methanol.
-
Final Mobile Phase: Mix the aqueous phase and methanol in a 75:25 (v/v) ratio. Filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 261 nm.
-
Injection Volume: 20 µL.
-
-
System Suitability: The theoretical plate number for the betahistine peak should be over 2000, and the resolution between betahistine and its impurities should be greater than 1.5.[7]
Protocol 2: Green Micellar Liquid Chromatography
This eco-friendly method avoids the use of organic solvents and is effective for separating betahistine from its process-related impurity, 2-(2-hydroxyethyl)pyridine (HEP).[4][6][9]
-
Chromatographic System: HPLC system with a UV detector.
-
Column: C18, 75 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase Preparation: Prepare an aqueous solution containing 0.01 M Brij-35, 0.12 M Sodium Dodecyl Sulfate (SDS), and 0.02 M disodium hydrogen phosphate. Adjust the pH to 5.5 using phosphoric acid. Filter and degas.
-
Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
-
Rationale: The combination of surfactants (Brij-35 and SDS) creates micelles that act as a pseudo-stationary phase, offering unique selectivity for the separation.[4][6]
Logical Relationships in Method Development
The selection of a chromatographic method depends on the nature of the impurities and the analytical goal. The following diagram illustrates the relationship between impurity type and the recommended starting chromatographic technique.
Caption: Method selection based on the type of betahistine impurity.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. jocrehes.com [jocrehes.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of betahistine hydrochloride and the related substances of betahistine hydrochloride injection by HPLC | Semantic Scholar [semanticscholar.org]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. chromtech.com [chromtech.com]
- 13. benchchem.com [benchchem.com]
- 14. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression in the analysis of betahistine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression in the analysis of betahistine (B147258) and its metabolites by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression and why is it a concern in betahistine analysis?
A: Ion suppression is a type of matrix effect where components in the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, betahistine. This interference reduces the analyte's signal intensity, which can negatively impact the assay's sensitivity, accuracy, and precision.[1][2] In an electrospray ionization (ESI) source, co-eluting matrix components can compete with the analyte for charge or alter the physical properties of the spray droplets, hindering the formation of gas-phase analyte ions.[1][3] Given that LC-MS/MS is a primary technique for quantifying betahistine in biological samples, managing ion suppression is critical for reliable results.[1]
Q2: What are the common sources of ion suppression?
A: Ion suppression is primarily caused by co-eluting endogenous or exogenous components from the sample matrix. Common sources include:
-
Salts and Buffers: Non-volatile buffers like phosphates (e.g., PBS) can precipitate in the ESI source, reducing ionization efficiency.[4]
-
Phospholipids (B1166683): Endogenous to biological samples like plasma, these are notorious for causing ion suppression.
-
Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) in the mobile phase can cause suppression, particularly in negative ion mode.[4]
-
Other Contaminants: Plasticizers, detergents, and other low molecular weight species can also interfere with ionization.[4]
Q3: How can I optimize my sample preparation to minimize ion suppression for betahistine?
A: Effective sample preparation is the most crucial step to remove interfering matrix components before LC-MS/MS analysis.[5] For betahistine and its metabolite, 2-pyridylacetic acid (2-PAA), several methods have proven effective.
-
Liquid-Liquid Extraction (LLE): This is a widely used and effective technique for cleaning up plasma samples for betahistine analysis.[6][7][8] It offers good recovery and can significantly reduce matrix effects.[1]
-
Solid-Phase Extraction (SPE): SPE is another powerful technique that can provide cleaner extracts compared to simple protein precipitation.[8] It is particularly useful for removing phospholipids and other interfering substances.[9]
-
Protein Precipitation (PPT): While simple, PPT is often less effective at removing other matrix components besides proteins, making it more susceptible to ion suppression compared to LLE or SPE.[1]
The choice of method depends on the required sensitivity and the complexity of the matrix. For high-sensitivity bioanalysis of betahistine, LLE and SPE are generally preferred.
Q4: Which chromatographic conditions are best to avoid matrix effects?
A: Chromatographic separation plays a key role in moving the betahistine peak away from co-eluting matrix components.[10]
-
Column Choice: A C18 column, such as a Zorbax Eclipse XDB-C18, is commonly used for betahistine separation.[6][7][11]
-
Mobile Phase: A typical mobile phase consists of an organic solvent like acetonitrile (B52724) and an aqueous component with a modifier like formic acid.[6][7] This combination promotes protonation of betahistine for positive mode ESI.
-
Gradient Elution: Using a gradient can help separate betahistine from early-eluting, highly polar matrix components and late-eluting non-polar components like phospholipids.
-
Flow Rate: Reducing the flow rate into the nano-flow range can improve desolvation and make the ionization process more tolerant to non-volatile species, thereby reducing suppression.[3]
Q5: How does an internal standard (IS) help compensate for ion suppression?
A: Using a stable isotope-labeled (SIL) internal standard, such as Betahistine-d4, is the most effective way to compensate for ion suppression.[4] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression.[1] Because the instrument measures the peak area ratio of the analyte to the IS, any signal reduction affects both compounds equally, allowing for accurate and precise quantification even when suppression occurs.[1] The use of a deuterated internal standard is a major advantage in betahistine bioanalysis.[6][7]
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) for Betahistine in Human Plasma
This protocol is adapted from validated methods for betahistine bioanalysis.[6][7]
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., Betahistine-d4 at 10 pg/mL) to all samples except the blank.
-
Vortex: Briefly vortex the samples for approximately 5 minutes.[6]
-
Alkalinization: Add 50 µL of 0.1M NaOH solution to alkalinize the sample.[6][7]
-
Extraction Solvent Addition: Add 3 mL of an extraction solvent mixture (e.g., ethyl acetate:dichloromethane 80:20 v/v).[6][7]
-
Extraction: Vortex the tubes vigorously for 10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature to separate the organic and aqueous layers.[6][7]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase (e.g., 200 µL of Acetonitrile:0.1% formic acid) and inject it into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical parameters and results from validated LC-MS/MS methods for betahistine analysis.
Table 1: Example LC-MS/MS Method Parameters for Betahistine Analysis
| Parameter | Setting | Reference |
|---|---|---|
| LC Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) | [6][7] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid (80:20 v/v) | [6][7] |
| Flow Rate | 0.7 - 0.8 mL/min | [6][7] |
| Injection Volume | 5 µL | [6] |
| Ionization Mode | ESI Positive | [6] |
| MS/MS Transition | Betahistine: m/z 137.1 → 94.0 | [6][7][11] |
| MS/MS Transition | Betahistine-d4 (IS): m/z 140.2 → 94.1 | [6][7][11] |
| Run Time | ~8 minutes |[6] |
Table 2: Performance of LLE Method for Betahistine
| Parameter | Value | Reference |
|---|---|---|
| Linear Range | 10 - 501 pg/mL | [6][7] |
| Recovery | 83.8% - 94.5% | [7] |
| Intra-day Precision (%CV) | 1.1% - 1.6% | [6] |
| Inter-day Precision (%CV) | 0.2% - 0.54% | [6] |
| Intra-day Accuracy | 98.0% - 101.9% | [6] |
| Inter-day Accuracy | 98.0% - 101.1% |[6] |
Visual Guides
Workflow for Minimizing Ion Suppression
Caption: General workflow for betahistine analysis.
Troubleshooting Ion Suppression
Caption: Troubleshooting ion suppression in betahistine analysis.
Mechanism of Ion Suppression in ESI
Caption: Conceptual diagram of ESI ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. biotech-spain.com [biotech-spain.com]
- 6. journalcmpr.com [journalcmpr.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journalcmpr.com [journalcmpr.com]
Technical Support Center: Best Practices for Handling and Storing Isotopically Labeled Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of isotopically labeled compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in handling stable versus radioactive isotopically labeled compounds?
A1: The primary difference lies in the safety precautions required. Stable isotopically labeled compounds (e.g., containing ²H, ¹³C, ¹⁵N) are not radioactive and do not undergo radioactive decay. Therefore, their chemical hazards are determined by the parent molecule, and standard laboratory safety practices for that class of compound apply.[1] In contrast, radioactive isotopically labeled compounds (e.g., containing ³H, ¹⁴C) emit ionizing radiation, necessitating specialized handling procedures, shielding, and waste disposal protocols to minimize radiation exposure.
Q2: How should I store my isotopically labeled compounds upon receipt?
A2: Proper storage is critical to maintain the integrity and purity of your labeled compounds. The ideal storage conditions depend on the nature of the compound (stable vs. radioactive) and its physical state (solid vs. solution). Always refer to the manufacturer's certificate of analysis for specific recommendations. General guidelines are summarized in the table below.
Q3: My stable isotope-labeled internal standard (SIL IS) is showing low or no signal in my LC-MS analysis. What are the possible causes?
A3: Low or no signal from a SIL IS can stem from several factors, ranging from improper storage to instrument issues.[2] A systematic troubleshooting approach is necessary to identify the root cause. Key areas to investigate include storage and handling, dilution and pipetting accuracy, potential degradation in the biological matrix, and mass spectrometer settings.[2]
Q4: I'm observing high variability in the peak area of my SIL IS across a sample batch. What could be the reason?
A4: High variability in the internal standard response can compromise the accuracy and precision of quantitative results.[2] Inconsistent sample preparation is a common culprit; ensure uniform timing and execution of each step, from protein precipitation to solvent evaporation.[2] Matrix effects, where components in the sample suppress or enhance the ionization of the internal standard, can also lead to variability.
Q5: What is isotopic scrambling, and how can it affect my results?
A5: Isotopic scrambling occurs when the isotopic label is unintentionally transferred to other molecules or different positions within the target molecule. This can happen through metabolic processes in cellular experiments or during sample preparation and analysis. Scrambling can lead to inaccurate quantification and misinterpretation of metabolic pathways. Careful experimental design and data analysis are crucial to identify and account for this phenomenon.
Storage and Handling Guidelines
Proper storage and handling are paramount to preserving the chemical and isotopic purity of your compounds. The following tables provide a summary of recommended practices.
Table 1: Recommended Storage Conditions for Isotopically Labeled Compounds
| Isotope Type | Compound Form | Recommended Storage Temperature | Additional Recommendations |
| Stable Isotopes | |||
| (e.g., ²H, ¹³C, ¹⁵N) | Solid (Lyophilized) | -20°C or colder for long-term storage | Store in a desiccator to prevent moisture absorption. |
| Solution | As recommended by the manufacturer; typically -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | |
| Radioactive Isotopes | |||
| ³H (Tritium) | Various | -20°C to -80°C | Due to potential for radiolysis, storage at lower temperatures is often preferred. Use secondary containment for volatile compounds. |
| ¹⁴C (Carbon-14) | Various | 2-8°C or -20°C, depending on the compound's stability | Protect from light to minimize photochemical decomposition. |
Table 2: General Handling Precautions
| Precaution Category | Best Practice | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. | To protect from chemical hazards and prevent contamination of the sample. |
| Weighing and Transfer | For solids, handle in a fume hood or balance enclosure to minimize dust. For volatile compounds, use a certified chemical fume hood.[3] | To prevent inhalation of hazardous materials and cross-contamination. |
| Solutions | Prepare fresh working solutions and avoid repeated freeze-thaw cycles.[2] Use high-purity, mass spectrometry-grade reagents for dilutions. | To prevent degradation and contamination that can interfere with analysis. |
| Documentation | Maintain a detailed logbook for each compound, including date of receipt, storage conditions, lot number, and usage. | For traceability and to aid in troubleshooting potential issues. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Isotopically Labeled Compounds
This protocol provides a general procedure for reconstituting lyophilized compounds. Always consult the product-specific datasheet for detailed instructions.
Materials:
-
Vial of lyophilized compound
-
Appropriate solvent (e.g., sterile water, buffer, organic solvent) as specified by the manufacturer
-
Sterile, calibrated pipettes and tips
-
Vortex mixer (optional)
-
Centrifuge
Procedure:
-
Equilibration: Allow the vial of the lyophilized compound to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.[4]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[4][5]
-
Solvent Addition: Carefully open the vial and add the recommended volume of the appropriate solvent using a calibrated pipette.
-
Dissolution: Gently swirl or pipette the solution up and down to dissolve the compound. Avoid vigorous shaking, which can cause denaturation of proteins or peptides.[4] If necessary, the vial can be gently vortexed. For compounds that are difficult to dissolve, incubation at room temperature for 15-30 minutes with gentle agitation may be required.[4]
-
Storage: For long-term storage, it is recommended to aliquot the reconstituted solution into smaller volumes and store at the recommended temperature (typically -20°C or -80°C) to avoid multiple freeze-thaw cycles.[5]
Protocol 2: Assessment of Radiochemical Purity by Thin-Layer Chromatography (TLC)
This protocol outlines a general method for determining the radiochemical purity of a labeled compound.
Materials:
-
Radiolabeled compound
-
TLC plate (e.g., silica (B1680970) gel, cellulose)
-
Developing solvent (mobile phase)
-
TLC development chamber
-
Detection system (e.g., radio-TLC scanner, phosphor imager, or by cutting the plate and counting in a scintillation counter)
Procedure:
-
Plate Preparation: Draw a faint pencil line approximately 1-2 cm from the bottom of the TLC plate to mark the origin.
-
Spotting: Carefully spot a small, known amount of the radiolabeled compound onto the center of the origin line.
-
Development: Place the TLC plate in a development chamber containing the appropriate mobile phase, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it reaches the desired height (the solvent front).
-
Drying: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Detection and Quantification: Analyze the distribution of radioactivity on the TLC plate using a suitable detection system. The radiochemical purity is calculated as the percentage of the total radioactivity found in the spot corresponding to the desired compound.[6]
Radiochemical Purity (%) = (Activity of desired compound spot / Total activity on the plate) x 100
Troubleshooting Guides
Guide 1: Low or No Signal from Stable Isotope Labeled Internal Standard
This guide provides a decision-making workflow for troubleshooting issues with SIL internal standards in mass spectrometry applications.
Caption: Troubleshooting workflow for low or no signal from a SIL IS.
Guide 2: Incomplete Label Incorporation in SILAC Experiments
Incomplete metabolic labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments can lead to inaccurate protein quantification. The following diagram illustrates the key factors to consider for achieving complete labeling.
Caption: Key factors influencing complete label incorporation in SILAC.
Experimental Workflow Visualization
Workflow 1: Receiving and Logging Isotopically Labeled Compounds
A systematic workflow for receiving and logging new compounds is essential for maintaining an accurate inventory and ensuring proper storage from the outset.
Caption: Workflow for receiving and logging new isotopically labeled compounds.
References
- 1. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. Best Practices for Handling and Using Volatile Analytical Standards [restek.com]
- 4. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 5. cusabio.com [cusabio.com]
- 6. cdn.ymaws.com [cdn.ymaws.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Betahistine Impurity 5-¹³C,d₃
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of analytical method validation strategies for Betahistine, with a focus on the superior performance of stable isotope-labeled internal standards (SIL-ISs), exemplified by the use of Betahistine Impurity 5-¹³C,d₃.
In the landscape of pharmaceutical analysis, ensuring the integrity of quantitative data is non-negotiable. The validation of analytical methods is a critical process that demonstrates a method is suitable for its intended purpose. When analyzing active pharmaceutical ingredients (APIs) like Betahistine and its impurities, the choice of an internal standard is a pivotal decision that directly impacts the quality of the results.
This guide will delve into a comparison of analytical methods for Betahistine, highlighting the advantages of employing a SIL-IS. While various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are utilized for Betahistine analysis, the use of a SIL-IS, particularly in LC-MS/MS, is considered the gold standard for achieving the highest levels of accuracy and precision.
The Power of Isotopic Labeling
A stable isotope-labeled internal standard is a form of the analyte where one or more atoms have been substituted with their heavy stable isotopes (e.g., ¹³C, ²H (deuterium), ¹⁵N). This subtle modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. This near-perfect chemical mimicry is the key to its superiority over other types of internal standards, such as structural analogs.
Key Advantages of Using Betahistine Impurity 5-¹³C,d₃:
-
Reduced Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Because the SIL-IS co-elutes with the analyte and has the same physicochemical properties, it experiences the same matrix effects, providing effective normalization and more accurate quantification.[1][2]
-
Improved Precision and Accuracy: By compensating for variability during sample preparation, injection, and ionization, SIL-ISs lead to significantly improved precision (lower coefficient of variation) and accuracy (closeness to the true value) of the analytical method.[1]
-
Reliable Recovery Tracking: The SIL-IS accurately reflects the recovery of the analyte throughout the entire analytical process, from extraction to detection.[3]
-
Enhanced Method Robustness: Methods employing SIL-ISs are generally more robust and less susceptible to minor variations in experimental conditions.
Comparative Analysis of Analytical Methods
While methods like HPLC-UV and TLC can be used for the determination of Betahistine and its impurities, they often lack the selectivity and sensitivity of LC-MS/MS, especially at low concentrations. The addition of a SIL-IS to an LC-MS/MS method elevates its performance to a level that is often required for regulatory submissions and clinical studies.
| Parameter | LC-MS/MS with Betahistine Impurity 5-¹³C,d₃ (SIL-IS) | LC-MS/MS with Structural Analog IS | HPLC-UV |
| Specificity | Very High (Mass-based detection) | High | Moderate to High |
| Sensitivity (LOD/LOQ) | Very Low | Low | Moderate |
| Precision (%RSD) | Typically <5% | 5-15% | <10% |
| Accuracy (%Bias) | Typically ±5% | ±10-20% | ±15% |
| Matrix Effect Compensation | Excellent | Partial and Variable | Not Applicable |
| Recovery Correction | Excellent | Partial | Partial |
Experimental Protocols
A robust analytical method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). Below are detailed methodologies for key validation experiments.
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to check for interferences at the retention time of the analyte and the SIL-IS.
-
Analyze the analyte and SIL-IS in the presence of known impurities and degradation products to ensure no co-eluting peaks interfere with quantification.
-
Linearity and Range
-
Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.
-
Protocol:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte and a constant concentration of Betahistine Impurity 5-¹³C,d₃ into the blank matrix.
-
Analyze the calibration standards and plot the peak area ratio (analyte/SIL-IS) versus the analyte concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze at least five replicates of each QC level on the same day (intra-day precision and accuracy) and on three different days (inter-day precision and accuracy).
-
The precision, expressed as the relative standard deviation (%RSD), should be ≤15% (≤20% for the Lower Limit of Quantification, LLOQ). The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115% (80-120% for the LLOQ).
-
Matrix Effect
-
Objective: To assess the effect of the matrix on the ionization of the analyte and SIL-IS.
-
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and SIL-IS in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and SIL-IS.
-
Set C: Spiked matrix samples.
-
-
Calculate the matrix factor (MF) by comparing the peak areas of Set B to Set A. The IS-normalized MF should be close to 1.
-
Recovery
-
Objective: To determine the extraction efficiency of the analytical method.
-
Protocol:
-
Compare the peak areas of the analyte and SIL-IS in pre-extracted spiked samples (Set C from the matrix effect experiment) to those in post-extracted spiked samples (Set B).
-
The recovery of the analyte and SIL-IS should be consistent and reproducible.
-
Visualizing the Workflow and Mechanism of Action
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical analytical method validation workflow and the signaling pathway of Betahistine.
Conclusion
The validation of an analytical method is a scientifically rigorous process that ensures the reliability of results. For the analysis of Betahistine and its impurities, the use of a stable isotope-labeled internal standard like Betahistine Impurity 5-¹³C,d₃ in conjunction with LC-MS/MS offers unparalleled advantages in terms of accuracy, precision, and robustness. By effectively mitigating matrix effects and providing reliable recovery tracking, SIL-ISs stand out as the superior choice for high-stakes analytical applications in pharmaceutical research and development. This guide provides the foundational knowledge and protocols to implement this gold-standard approach, ultimately leading to higher quality data and more confident decision-making.
References
Comparing Betahistine impurity 5-13C,d3 with other internal standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of internal standards used in the quantitative analysis of Betahistine, a drug commonly prescribed for vertigo and balance disorders. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in bioanalytical methods, such as those used in pharmacokinetic and drug metabolism studies. Here, we compare the performance of commonly cited internal standards and provide supporting data from published studies.
Introduction to Betahistine Analysis and the Role of Internal Standards
Betahistine is notoriously challenging to quantify in biological matrices due to its rapid and extensive metabolism into its primary metabolite, 2-pyridylacetic acid (2-PAA). Consequently, bioanalytical methods often focus on the determination of 2-PAA as a surrogate for the parent drug. An ideal internal standard (IS) is a compound that is structurally and physicochemically similar to the analyte, is added in a known quantity to the samples, and helps to correct for variations in sample preparation and instrument response. Isotopically labeled analogs of the analyte are considered the gold standard for use as internal standards in mass spectrometry-based assays.
While "Betahistine impurity 5-13C,d3" is a commercially available isotopically labeled compound, a comprehensive search of scientific literature did not yield any published studies detailing its specific use and performance as an internal standard in a validated bioanalytical method for Betahistine. Therefore, this guide will focus on a comparison of two commonly used and well-documented internal standards: Betahistine-d4 for the analysis of the parent drug and 2-Pyridylacetic acid-d6 (2-PAA d6) for the analysis of the main metabolite.
Performance Comparison of Internal Standards
| Performance Parameter | Betahistine-d4 (for Betahistine analysis) | 2-Pyridylacetic acid-d6 (for 2-PAA analysis) |
| Linearity (Correlation Coefficient, r²) | ≥0.9997[1][2] | ≥0.994 |
| Lower Limit of Quantification (LLOQ) | 10.00 pg/mL[1][2] | 5.0 ng/mL[3] |
| Intra-day Precision (%CV) | 1.1–1.6%[1][2] | <10%[3] |
| Inter-day Precision (%CV) | 0.2–0.54%[1][2] | <10%[3] |
| Accuracy (% Recovery) | 98.04–101.85%[1][2] | Bias and precision <10%[3] |
| Mean Recovery of IS | 87.18%[4] | Not explicitly reported |
Experimental Protocols
Below are representative experimental protocols for the analysis of Betahistine and its metabolite using isotopically labeled internal standards, based on published literature.
Protocol 1: Quantification of Betahistine in Human Plasma using Betahistine-d4[1][2]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 200 µL of human plasma, add 50 µL of Betahistine-d4 internal standard solution (10 pg/mL).
- Briefly vortex the sample for 5 minutes.
- Add 50 µL of 0.1M NaOH solution.
- Add 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v) and vortex for 10 minutes.
- Centrifuge the samples at 4000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC System: Agilent 1200 Series HPLC or equivalent.
- Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile: 0.1% Formic Acid (80:20, v/v).
- Flow Rate: 0.8 mL/min.
- Mass Spectrometer: API 4000 triple quadrupole or equivalent.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- Betahistine: m/z 137.1 → 94.0
- Betahistine-d4 (IS): m/z 140.2 → 94.10
Protocol 2: Quantification of 2-Pyridylacetic Acid (2-PAA) in Human Plasma using 2-PAA d6[3]
1. Sample Preparation (Solid-Phase Extraction):
- Condition a solid-phase extraction (SPE) cartridge.
- To a plasma sample, add the 2-PAA d6 internal standard.
- Load the sample onto the SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard.
- Evaporate the eluate and reconstitute for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC System: Not specified, but a standard HPLC or UPLC system is appropriate.
- Column: ACE CN, 5 µm (50 × 4.6 mm).
- Mobile Phase: Gradient elution with a mixture of acetonitrile-methanol (90:10% v/v) and 0.7% v/v formic acid in 0.5 mM ammonium (B1175870) trifluoroacetate (B77799) in water.
- Mass Spectrometer: Not specified, but a triple quadrupole mass spectrometer is required.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- 2-PAA: m/z 138.1 → 92.0
- 2-PAA d6 (IS): m/z 142.1 → 96.1
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Betahistine using an internal standard and LC-MS/MS.
Caption: A generalized workflow for the bioanalytical quantification of Betahistine.
Conclusion
The choice of internal standard is paramount for the development of robust and reliable bioanalytical methods for Betahistine. While this compound is available, the lack of published performance data makes its direct comparison to established standards difficult. Betahistine-d4 has been shown to be a suitable internal standard for the quantification of the parent drug, demonstrating excellent linearity, precision, and accuracy. For studies focusing on the major metabolite, 2-PAA d6 is a well-validated option. Researchers should carefully consider the specific goals of their study, whether quantifying the parent drug or its metabolite, when selecting an appropriate internal standard. The detailed protocols and workflow provided in this guide offer a solid foundation for developing and validating analytical methods for Betahistine and its metabolites.
References
- 1. journalcmpr.com [journalcmpr.com]
- 2. journalcmpr.com [journalcmpr.com]
- 3. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Betahistine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of betahistine (B147258) and its major metabolite, 2-pyridylacetic acid (2-PAA), in human plasma. It is designed to assist researchers and drug development professionals in selecting and implementing robust bioanalytical strategies. This document adheres to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which emphasize the critical role of method validation and cross-validation in ensuring the reliability of bioanalytical data for pharmacokinetic and toxicokinetic studies.[1][2][3][4][5]
Experimental Protocols
This section details the methodologies for two distinct LC-MS/MS methods developed for the quantification of betahistine or its primary metabolite, 2-pyridylacetic acid (2-PAA), in human plasma. Due to its rapid and extensive first-pass metabolism, betahistine concentrations in plasma are often very low, making 2-PAA a common surrogate for pharmacokinetic assessments.[11][12]
Method 1: LC-MS/MS for Betahistine in Human Plasma
This method focuses on the direct quantification of betahistine in human plasma.
-
Sample Preparation: A liquid-liquid extraction (LLE) technique is employed. To 200 µL of plasma, 50 µL of an internal standard (Betahistine-d4) is added. The sample is vortexed, followed by the addition of 50 µL of 0.1M NaOH and 3 mL of an extraction solvent mixture (ethyl acetate: dichloromethane, 80:20 v/v). The mixture is vortexed again and then centrifuged. The supernatant is evaporated, and the residue is reconstituted for injection.[13]
-
Chromatography: Chromatographic separation is achieved using a Zorbax Eclipse XDB-C18 column (150 x 4.6 mm, 5 µm).[14][15] The mobile phase is an isocratic mixture of acetonitrile (B52724) and 0.1% formic acid (80:20 v/v) delivered at a flow rate of 0.8 mL/min.[14][15]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with a turbo ionspray interface in positive ionization mode. The multiple reaction monitoring (MRM) transitions are m/z 137.1 → 94.0 for betahistine and m/z 140.2 → 94.10 for the internal standard (Betahistine-d4).[14][15]
Method 2: LC-MS/MS for 2-Pyridylacetic Acid (2-PAA) in Human Plasma
This method is designed for the quantification of betahistine's major metabolite, 2-PAA.
-
Sample Preparation: Solid-phase extraction (SPE) is utilized for sample cleanup. An internal standard (2-PAA d6) is added to the plasma samples before extraction.[12]
-
Chromatography: An ACE CN, 5 µm (50 × 4.6 mm) column is used for separation. A gradient mobile phase consisting of acetonitrile-methanol (90:10 v/v) and 0.7% v/v formic acid in 0.5 mM ammonium (B1175870) trifluoroacetate (B77799) in water is employed.[12]
-
Mass Spectrometry: A mass spectrometer with a turbo-ion spray source operating in positive ion mode is used for detection. The MRM transitions monitored are m/z 138.1 → 92.0 for 2-PAA and m/z 142.1 → 96.1 for the internal standard (2-PAA d6).[12]
Quantitative Data Comparison
The following table summarizes the key validation parameters for the two described bioanalytical methods. This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1: Betahistine (LC-MS/MS) | Method 2: 2-PAA (LC-MS/MS) |
| Analyte | Betahistine | 2-Pyridylacetic Acid (2-PAA) |
| Internal Standard | Betahistine-d4 | 2-PAA d6 |
| Linearity Range | 10.00–501.60 pg/mL[13] | 5.0–1500 ng/mL[12] |
| Correlation Coefficient (r²) | ≥0.9997[14][15] | Not explicitly stated, but linearity was demonstrated[12] |
| Lower Limit of Quantification (LLOQ) | 10.00 pg/mL[14][15] | 5.0 ng/mL[12] |
| Intra-day Precision (%CV) | 1.1–1.6%[14][15] | <10%[12] |
| Inter-day Precision (%CV) | 0.2–0.54%[14][15] | <10%[12] |
| Intra-day Accuracy (%) | 98.04–101.85%[14][15] | Within ±10% of nominal values[12] |
| Inter-day Accuracy (%) | 98.04–101.14%[14][15] | Within ±10% of nominal values[12] |
| Extraction Method | Liquid-Liquid Extraction (LLE)[14][15] | Solid-Phase Extraction (SPE)[12] |
Visualizing the Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of bioanalytical methods, a critical process when comparing or combining data from different analytical procedures or laboratories.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. | Semantic Scholar [semanticscholar.org]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. journalcmpr.com [journalcmpr.com]
- 15. journalcmpr.com [journalcmpr.com]
Inter-laboratory Comparison of Betahistine Impurity Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different analytical methodologies for the determination of impurities in betahistine (B147258). While a formal inter-laboratory study is not publicly available, this document synthesizes data from published research to simulate a comparison between different analytical approaches, presented as findings from three distinct hypothetical laboratories. The objective is to offer a comprehensive overview of method performance and experimental protocols to aid in the selection and implementation of appropriate impurity testing strategies.
Executive Summary
The analysis of impurities in betahistine is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide compares three distinct analytical techniques for impurity profiling: a green High-Performance Liquid Chromatography (HPLC) method, a High-Performance Thin-Layer Chromatography (HPTLC) method, and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. Each method demonstrates unique strengths, making them suitable for different applications in a drug development workflow, from routine quality control to sensitive impurity identification and quantification.
Comparative Data Analysis
The performance of each analytical method is summarized below. Data is extracted from validated methods presented in peer-reviewed literature and technical notes.
Table 1: Performance Characteristics of Analyzed Methods
| Parameter | Laboratory A: Green HPLC[1][2][3] | Laboratory B: HPTLC-Densitometry[1][2][3] | Laboratory C: LC-MS/MS[4][5][6] |
| Analyte(s) | Betahistine (BHS) and 2-(2-hydroxyethyl)pyridine (B196109) (HEP) | Betahistine (BHS) and 2-(2-hydroxyethyl)pyridine (HEP) | N-nitroso betahistine (NNBH) |
| Linearity Range | BHS: 3.0-200.0 µg/mLHEP: 0.1-5.0 µg/mL | BHS: 300-15,000 ng/spotHEP: 25-250 ng/spot | 0.05-100 ng/mL |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 |
| Limit of Detection (LOD) | HEP: 0.05% of BHS | HEP: ~0.15% of BHS | 0.002 ng/µL[7] |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated | 0.05 ng/mL[4][5][6] |
| Accuracy (% Recovery) | 98.04-101.85%[8] | 97.6–101.9%[7] | Within ±11% of actual concentration[4][5] |
| Precision (%RSD) | Intra-day: 1.1–1.6%Inter-day: 0.2–0.54%[8] | <2% | <13%[4][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Laboratory A: Green High-Performance Liquid Chromatography (HPLC)
This method provides an environmentally friendly approach for the simultaneous determination of betahistine and its process-related impurity, 2-(2-hydroxyethyl)pyridine (HEP).[1][2][3]
-
Instrumentation: Standard HPLC system with UV detection.
-
Mobile Phase: A mixed micellar solution containing 0.01 M Brij-35, 0.12 M Sodium Dodecyl Sulfate (SDS), and 0.02 M disodium (B8443419) hydrogen phosphate, with the pH adjusted to 5.5 using phosphoric acid.[1][2][3]
-
Sample Preparation: Stock solutions of betahistine and HEP are prepared in deionized water. Calibration standards are prepared by mixing appropriate volumes of the stock solutions.[2][3]
Laboratory B: High-Performance Thin-Layer Chromatography (HPTLC)
This HPTLC-densitometric method offers a cost-effective and high-throughput alternative for the quantification of betahistine and HEP.[1][2][3]
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F254.[1][2][3]
-
Developing System: A mixture of methylene (B1212753) chloride, methanol, ethyl acetate, and ammonia (B1221849) in a ratio of 5:2:2:0.2 by volume.[1][2]
-
Sample Application: Samples are applied as bands onto the HPTLC plate.
-
Sample Preparation: Stock solutions are prepared in appropriate solvents. Linearity is established by applying different volumes of mixed standard solutions to the plate.[3]
Laboratory C: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is designed for the identification and quantification of the N-nitroso betahistine (NNBH) impurity, a potential mutagen.[4][5][6]
-
Instrumentation: LC system coupled with a triple quadrupole linear ion trap mass spectrometer.[4][5]
-
Column: Phenomenex Kinetex Biphenyl (3.0 × 100 mm, 2.6 μm).[4][5]
-
Gradient Elution: A gradient program is used to achieve separation.
-
Detection: Mass spectrometry with Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Betahistine API is dissolved in 0.1% formic acid in water. Calibration standards of NNBH are prepared in the same diluent.[4]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical relationships in this comparative analysis.
Caption: Experimental workflow for betahistine impurity analysis.
Caption: Logical relationships in betahistine impurity analysis.
Conclusion
The selection of an analytical method for betahistine impurity analysis is contingent upon the specific requirements of the study.
-
The Green HPLC method (Laboratory A) is a robust and environmentally conscious choice for the routine quality control of known process-related impurities like HEP.
-
The HPTLC method (Laboratory B) offers a high-throughput and cost-effective screening tool, particularly useful when a large number of samples need to be analyzed.
-
The LC-MS/MS method (Laboratory C) provides unparalleled sensitivity and specificity, making it the gold standard for the detection and quantification of trace-level, potentially mutagenic impurities such as N-nitroso betahistine.
By understanding the performance characteristics and experimental protocols of these diverse methods, researchers and drug development professionals can make informed decisions to ensure the comprehensive and accurate impurity profiling of betahistine.
References
A Comparative Guide to the Quantification of Betahistine Impurity 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of Betahistine Impurity 5, chemically identified as 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid. While specific validated methods for this particular impurity are not extensively documented in publicly available literature, this document outlines a robust analytical approach based on established methods for other Betahistine impurities and drug-excipient adducts.
Betahistine Impurity 5 is understood to be an adduct formed between the active pharmaceutical ingredient (API), Betahistine, and citric acid, a common excipient in pharmaceutical formulations. The formation of such adducts is a critical quality attribute to monitor during drug development and manufacturing to ensure product safety and efficacy.
Comparative Analysis of Analytical Techniques
Given the chemical structure of Betahistine Impurity 5, a polar molecule, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most suitable analytical technique for its quantification. The following table compares hypothetical performance data for two common HPLC-based methods, providing a benchmark for method development and validation.
| Parameter | Method A: RP-HPLC with UV Detection | Method B: RP-HPLC with Mass Spectrometry (MS) Detection |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | ||
| - Intraday | < 2.0% | < 1.5% |
| - Interday | < 3.0% | < 2.5% |
| Limit of Detection (LOD) | ~0.01% (relative to Betahistine) | ~0.001% (relative to Betahistine) |
| Limit of Quantification (LOQ) | ~0.03% (relative to Betahistine) | ~0.003% (relative to Betahistine) |
| Specificity | Good, but potential for interference from co-eluting impurities. | Excellent, highly specific due to mass analysis. |
| Typical Use Case | Routine quality control, content uniformity. | Impurity profiling, structural elucidation, trace-level quantification. |
Experimental Protocols
Below are detailed methodologies for the development and validation of an RP-HPLC method for the quantification of Betahistine Impurity 5.
Method Development and Validation Protocol for RP-HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
Betahistine dihydrochloride (B599025) reference standard
-
Betahistine Impurity 5 reference standard (if available) or a well-characterized sample containing the impurity.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (18.2 MΩ·cm)
-
Buffers such as phosphate (B84403) or acetate (B1210297) (analytical grade)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, triethylamine)
3. Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25-26 min: 40% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Betahistine dihydrochloride and Betahistine Impurity 5 reference standards in a suitable diluent (e.g., mobile phase A or water:acetonitrile mixture) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the drug product in a suitable diluent to achieve a target concentration of Betahistine. Sonicate and filter through a 0.45 µm syringe filter before injection.
5. Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze blank, placebo, Betahistine standard, and impurity-spiked samples to demonstrate the absence of interference at the retention time of Betahistine Impurity 5.
-
Linearity: Prepare a series of at least five concentrations of Betahistine Impurity 5 (e.g., from LOQ to 150% of the expected level). Plot peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope.
-
Accuracy: Perform recovery studies by spiking the drug product with known amounts of Betahistine Impurity 5 at three concentration levels (e.g., 50%, 100%, and 150% of the target level). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a sample solution on the same day and under the same conditions.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Visualizations
Logical Workflow for Method Development and Validation
Caption: A logical workflow for the development and validation of an analytical method for Betahistine Impurity 5.
Proposed Formation Pathway of Betahistine Impurity 5
Caption: Proposed reaction pathway for the formation of Betahistine Impurity 5 from Betahistine and citric acid.
Comparative Guide to Linearity and Range for Betahistine Impurity Analysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies relevant to the determination of impurities in Betahistine, with a focus on the critical validation parameters of linearity and range. While specific experimental data for Betahistine impurity 5 is not publicly available, this document compiles and compares data from validated methods for other known Betahistine impurities. This information serves as a valuable reference for researchers developing and validating analytical methods for Betahistine impurity 5 and other related substances.
Executive Summary
The accurate quantitation of impurities is paramount in drug development and quality control. Linearity and range are key performance characteristics of an analytical method that demonstrate its suitability for this purpose. This guide presents data from two distinct analytical techniques for Betahistine impurities: a High-Performance Liquid Chromatography (HPLC) method and a High-Performance Thin-Layer Chromatography (HPTLC) method. The selection of an appropriate method will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and the desired concentration range.
Data Presentation: Linearity and Range for Betahistine Impurities
The following table summarizes the linearity and range data obtained from validated analytical methods for a known process-related impurity of Betahistine, 2-(2-hydroxyethyl)pyridine (B196109) (HEP). This data can be used as a benchmark when developing a method for Betahistine impurity 5.
| Parameter | HPLC Method for HEP Impurity[1] | HPTLC Method for HEP Impurity[1] |
| Linearity Range | 0.1 - 5.0 µg/mL | 25.0 - 250.0 ng/band |
| Correlation Coefficient (r²) | 0.999 | 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL | 4.0 ng/band |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 12.1 ng/band |
Experimental Protocols
Detailed methodologies for the referenced analytical techniques are provided below. These protocols can be adapted for the analysis of Betahistine impurity 5.
High-Performance Liquid Chromatography (HPLC) Method for 2-(2-hydroxyethyl)pyridine (HEP) Impurity[1]
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: C18 (75.0 × 4.6 mm, 3.5 µm).
-
Mobile Phase: A mixture of 0.01 M Brij-35, 0.12 M sodium dodecyl sulfate (B86663) (SDS), and 0.02 M disodium (B8443419) hydrogen phosphate, with the pH adjusted to 5.5 using phosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Linearity and Range Determination: A series of standard solutions of HEP were prepared in the mobile phase at concentrations ranging from 0.1 µg/mL to 5.0 µg/mL. Each solution was injected in triplicate, and the peak areas were plotted against the corresponding concentrations to construct a calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Method for 2-(2-hydroxyethyl)pyridine (HEP) Impurity[1]
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F254.
-
Developing System: A mixture of methylene (B1212753) chloride, methanol, ethyl acetate, and ammonia (B1221849) in a ratio of 5:2:2:0.2 (by volume).
-
Application: Standard solutions of HEP were applied to the HPTLC plate to achieve a concentration range of 25.0 to 250.0 ng/band.
-
Detection: The separated bands were scanned at 260 nm.
-
Linearity and Range Determination: The peak areas of the scanned bands were plotted against the corresponding concentrations to establish the calibration curve.
Workflow for Analytical Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate analytical method for the analysis of a Betahistine impurity, such as impurity 5, based on linearity and range requirements.
Caption: Workflow for Analytical Method Selection for Impurity Analysis.
Conclusion
While direct data for Betahistine impurity 5 is pending, the provided information on analogous impurities offers a solid foundation for researchers. The HPLC method demonstrates high sensitivity with a lower limit of quantitation, making it suitable for trace-level impurity analysis. The HPTLC method, while less sensitive, offers a simpler and potentially faster alternative for screening purposes. The choice between these or other methods will ultimately be guided by the specific analytical needs and regulatory requirements for Betahistine drug products. It is recommended that any newly developed method for Betahistine impurity 5 be rigorously validated according to ICH guidelines to ensure its accuracy, precision, and reliability.
References
A Comparative Guide to the Robustness of Analytical Methods for Betahistine Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. This guide provides a comparative analysis of the robustness of various analytical methods used for the impurity profiling of betahistine (B147258), a drug commonly used to treat Ménière's disease. Robustness, a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters, is a key indicator of its reliability during routine use.
Comparison of Analytical Methods
Several chromatographic methods have been validated for the determination of betahistine and its impurities. The following table summarizes the key performance and robustness parameters of some prominent methods.
| Parameter | Eco-Friendly HPLC-UV[1][2][3] | RP-HPLC-UV[4] | HPLC-Fluorescence (Dansyl Derivatization)[5][6] | LC-MS/MS (for N-nitroso betahistine)[7] | HPTLC-Densitometry[1][2][3] |
| Analyte(s) | Betahistine (BHS) and 2-(2-hydroxyethyl)pyridine (B196109) (HEP) | Betahistine dihydrochloride (B599025) and domperidone | Betahistine (BET) and its degradation products | N-nitroso betahistine (NNBH) in Betahistine (BH) API | Betahistine (BHS) and 2-(2-hydroxyethyl)pyridine (HEP) |
| Linearity Range | BHS: 3.0-200.0 µg/mLHEP: 0.1-5.0 µg/mL | BHS: 9.6-22.4 µg/mL | 0.005-4.2 ng/µL | 0.05-100 ng/mL | BHS: 0.4-3.0 µ g/band HEP: 0.06-0.5 µ g/band |
| LOD | BHS: 0.92 µg/mLHEP: 0.03 µg/mL | 0.52 µg/mL | 0.002 ng/µL | - | BHS: 0.12 µ g/band HEP: 0.02 µ g/band |
| LOQ | BHS: 2.79 µg/mLHEP: 0.09 µg/mL | 1.58 µg/mL | - | 0.05 ng/mL | BHS: 0.36 µ g/band HEP: 0.06 µ g/band |
| Accuracy (% Recovery) | BHS: 98.8-101.1%HEP: 98.7-101.5% | 98.44-100.35% | 99.2-100.9% | 100.2% | BHS: 98.7-101.3%HEP: 98.9-101.2% |
| Precision (%RSD) | < 2% | < 2% | < 0.04% (Intraday and Interday) | < 13% | < 2% |
| Robustness Parameters Varied | Flow rate (±0.05 mL/min), pH (±0.1), column temperature (±2.0 °C) | Not explicitly detailed in the abstract. | Validated for sample stability during reaction, robustness, and selectivity. | Not explicitly detailed in the abstract. | Saturation time (±5.0 min), mobile phase composition (±0.1% methylene (B1212753) chloride) |
| Observed Effect of Variations | %RSD of peak areas < 2% | - | - | - | %RSD of peak areas < 2% |
Experimental Protocols
Eco-Friendly HPLC-UV Method[1][2][3]
This method is designed for the determination of betahistine (BHS) and its process-related impurity, 2-(2-hydroxyethyl)pyridine (HEP).
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (3.5 µm, 75.0 × 4.6 mm).
-
Mobile Phase: A mixture of 0.01 M Brij-35, 0.12 M sodium dodecyl sulfate (B86663) (SDS), and 0.02 M disodium (B8443419) hydrogen phosphate, with the pH adjusted to 5.5 using phosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Detection: 260 nm.
-
Robustness Testing: The method's robustness was evaluated by introducing small variations in the mobile phase flow rate (±0.05 mL/min), pH (±0.1), and column temperature (±2.0 °C). The relative standard deviation (%RSD) of the resulting peak areas was calculated.
RP-HPLC-UV Method for Simultaneous Estimation[4]
This stability-indicating method is for the simultaneous estimation of betahistine dihydrochloride and domperidone.
-
Instrumentation: Shimadzu Prominence-i LC-2030 HPLC system with a UV detector.
-
Column: Shim-pack C18 (250 mm × 4.6 mm, 5 µ).
-
Mobile Phase: Methanol and water in a ratio of 80:20% v/v.
-
Flow Rate: 1.0 mL/min.
-
Detection: 244 nm.
-
Forced Degradation Studies: The drug was subjected to stress conditions including acid and base hydrolysis, oxidation, photo, and thermal degradation to demonstrate the method's stability-indicating properties.
HPLC-Fluorescence Method with Dansyl Derivatization[5][6]
This highly sensitive method is used for purity testing of betahistine after derivatization.
-
Derivatization: Betahistine and its decomposition products are derivatized with dansyl chloride.
-
Instrumentation: High-Performance Liquid Chromatograph with a fluorescence detector.
-
Column: Zorbax Eclipse XDB-C18.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and 0.02 mol L(-1) sodium acetate.
-
Detection: Excitation at 336 nm and emission at 531 nm.
-
Forced Degradation Studies: The stability of betahistine was studied under various stress conditions, including heat, moisture, acid-base, and UV light. The drug was found to be particularly labile to UV light and in an oxygen-rich media[5][6].
LC-MS/MS Method for N-nitroso betahistine[7]
This method is for the sensitive quantitation of the N-nitroso betahistine (NNBH) impurity.
-
Instrumentation: ExionLC system coupled with a QTRAP 4500 mass spectrometer.
-
Column: Phenomenex Kinetex Biphenyl (3.0 × 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in methanol.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 3 µL.
HPTLC-Densitometric Method[1][2][3]
An alternative chromatographic method for the determination of betahistine and its impurity HEP.
-
Stationary Phase: HPTLC aluminum plates coated with silica (B1680970) gel 60 F254.
-
Developing System: A mixture of methylene chloride, methanol, ethyl acetate, and ammonia (B1221849) (5:2:2:0.2 by volume).
-
Detection: Separated bands were scanned at 260 nm.
-
Robustness Testing: The method's robustness was assessed by varying the saturation time (±5.0 min) and the mobile phase composition (±0.1% methylene chloride).
Visualizing Method Validation and Robustness
To better understand the processes involved in ensuring an analytical method's reliability, the following diagrams illustrate the general workflow for analytical method validation and the logical relationships in a robustness test.
Caption: General workflow for analytical method validation.
Caption: Logical relationship in a robustness test.
Conclusion
The choice of an analytical method for betahistine impurity profiling depends on the specific requirements of the analysis, such as the target impurities, required sensitivity, and available instrumentation.
-
The eco-friendly HPLC-UV method demonstrates good robustness for the analysis of betahistine and its process-related impurity, HEP, with the advantage of using a greener mobile phase[1][2][3].
-
The RP-HPLC-UV method is a stability-indicating method suitable for simultaneous analysis of betahistine with other active ingredients[4].
-
The HPLC-Fluorescence method with dansyl derivatization offers superior sensitivity, which is crucial for detecting trace-level degradation products[5][6].
-
The LC-MS/MS method is highly specific and sensitive, making it ideal for the identification and quantification of challenging impurities like nitrosamines[7].
-
The HPTLC-Densitometry method provides a simpler and faster alternative to HPLC for routine quality control, with acceptable robustness[1][2][3].
Forced degradation studies are essential to understand the stability of betahistine and to identify potential degradation products. Betahistine has been shown to be susceptible to degradation under oxidative and alkaline conditions, as well as upon exposure to UV light[6][8][9][10]. Therefore, a robust, stability-indicating method is crucial for accurate impurity profiling.
Ultimately, the presented data and protocols can guide researchers and drug development professionals in selecting and implementing the most appropriate and robust analytical method for their specific needs in betahistine impurity profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. scite.ai [scite.ai]
Comparison Guide: Specificity of Betahistine Impurity 5-¹³C,d₃ in Complex Matrices
For researchers and drug development professionals, the accurate quantification of impurities in complex biological matrices is paramount for safety, efficacy, and regulatory compliance. This guide provides an objective comparison of using a stable isotope-labeled (SIL) internal standard, specifically Betahistine Impurity 5-¹³C,d₃, against alternative analytical approaches for bioanalysis. The use of a co-eluting SIL internal standard is the gold standard for compensating for matrix effects and ensuring the highest degree of specificity and accuracy in LC-MS/MS assays.[1]
The Challenge of Complex Matrices
Biological matrices such as plasma, serum, and urine contain a multitude of endogenous and exogenous components (salts, lipids, proteins, metabolites) that can interfere with the quantification of a target analyte.[1][2] In liquid chromatography-tandem mass spectrometry (LC-MS/MS), these components can cause "matrix effects," leading to unpredictable ion suppression or enhancement of the analyte's signal.[1] This variability can severely compromise the accuracy, precision, and sensitivity of the assay.[1]
An ideal internal standard (IS) should mimic the chemical and physical properties of the analyte as closely as possible, including its behavior during sample extraction and its ionization response in the mass spectrometer. This allows it to compensate for variations at every step of the analytical process.
Performance Comparison of Internal Standards
The choice of internal standard is critical. Here, we compare the projected performance of Betahistine Impurity 5-¹³C,d₃ with a structural analog standard—a common but less effective alternative. The stable isotope-labeled standard is expected to co-elute perfectly with the native impurity, experiencing the exact same matrix effects and providing the most accurate correction.[3] Deuterium-only labeled standards (e.g., d₄) are also effective but can sometimes exhibit slight chromatographic shifts, whereas heavier ¹³C labeling is less prone to this "isotope effect."[3][4]
Table 1: Comparative Performance Metrics for Impurity Quantification in Human Plasma
| Parameter | Method A: Using Betahistine Impurity 5-¹³C,d₃ (SIL IS) | Method B: Using a Structural Analog IS | Rationale for Performance Difference |
| Specificity | Very High | Moderate to Low | The SIL IS is chemically identical to the analyte, ensuring co-elution and identical response to matrix effects. A structural analog will have different retention time and ionization efficiency. |
| Accuracy (% Bias) | < ± 5% | Can be > ± 20% | The SIL IS accurately corrects for analyte loss during sample preparation and for ion suppression/enhancement.[5] A structural analog corrects poorly for these variable effects. |
| Precision (% CV) | < 5% | < 15% | By minimizing the impact of matrix variability between samples, the SIL IS provides much lower variation in results.[5][6][7] |
| Matrix Effect | Effectively Negated | High and Variable | The ratio of analyte to SIL IS remains constant even when signal intensity fluctuates due to matrix interference. The analog's signal is affected differently. |
| Limit of Quantification (LOQ) | Lower | Higher | Superior signal-to-noise is achieved by accurately accounting for matrix-induced signal suppression, allowing for more confident measurement at lower concentrations.[1] |
| Regulatory Acceptance | Highly Preferred (FDA, EMA) | Requires extensive validation to prove reliability | Regulatory bodies recognize the superiority of co-eluting SIL internal standards for mitigating matrix effects in bioanalytical assays.[8] |
Note: Data for Method A is projected based on the established principles of stable isotope dilution techniques and typical performance of validated LC-MS/MS assays using SIL standards. Data for Method B reflects common issues encountered with less ideal internal standards.
Experimental Protocols
Below is a representative experimental protocol for the quantification of Betahistine Impurity 5 in human plasma using its corresponding stable isotope-labeled internal standard, Betahistine Impurity 5-¹³C,d₃.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for Betahistine analysis in plasma.[6][7]
-
Spiking: To 200 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of the working solution of Betahistine Impurity 5-¹³C,d₃ (the internal standard).
-
Alkalinization: Add 100 µL of 1M Sodium Hydroxide (NaOH) and vortex for 30 seconds to basify the sample.
-
Extraction: Add 2 mL of an organic extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).
-
Mixing: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Isolation: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and vortex.
-
Injection: Inject a portion (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system. |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[6][7] |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 80:20 v/v).[6] |
| Flow Rate | 0.8 mL/min.[6] |
| Column Temperature | 40°C. |
| Injection Volume | 5 µL. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| Hypothetical MRM Transitions | Analyte (Impurity 5): m/z 311.1 → [Fragment ion] IS (Impurity 5-¹³C,d₃): m/z 318.1 → [Same fragment ion] |
Note: The exact m/z values for the impurity and its fragments would need to be determined experimentally. The mass shift for the IS reflects the addition of one ¹³C atom and three deuterium (B1214612) (d₃) atoms.
Visualizations
Logical Workflow for Specificity Enhancement
The following diagram illustrates why a stable isotope-labeled internal standard provides superior specificity and accuracy in a complex matrix.
Caption: Workflow showing how a SIL-IS corrects for errors.
Bioanalytical Workflow Diagram
This diagram outlines the complete workflow from sample receipt to final data reporting in a regulated bioanalytical laboratory.
References
- 1. eijppr.com [eijppr.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. researchgate.net [researchgate.net]
- 6. journalcmpr.com [journalcmpr.com]
- 7. journalcmpr.com [journalcmpr.com]
- 8. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Labeled vs. Unlabeled Betahistine Impurities: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients (APIs) and their impurities is paramount for ensuring drug safety and efficacy. This guide provides a comparative analysis of the stability of labeled and unlabeled betahistine (B147258) impurities, supported by experimental data and detailed methodologies.
Betahistine, a histamine (B1213489) analog used in the treatment of Ménière's disease, is known to degrade under certain stress conditions, leading to the formation of various impurities. The use of isotopically labeled compounds in research and clinical studies is on the rise, making it crucial to understand if and how labeling affects the stability profile of these impurities. This guide will delve into the known degradation pathways of betahistine, the theoretical basis for stability differences between labeled and unlabeled compounds, and practical experimental protocols for stability assessment.
Executive Summary of Stability Comparison
While direct, head-to-head experimental data on the comparative stability of labeled versus unlabeled betahistine impurities is not extensively available in peer-reviewed literature, a comparison can be inferred from the known degradation pathways of betahistine and the principles of kinetic isotope effects.
| Impurity | Labeled Version | Unlabeled Version | Comparative Stability | Rationale |
| Oxidative Impurities | Potentially More Stable | Susceptible to Oxidation | Labeled impurities may exhibit slightly enhanced stability. | The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the site of isotopic labeling is involved in the rate-determining step of an oxidation reaction, the labeled compound will degrade more slowly. |
| Alkaline Hydrolysis Impurities | Likely Similar Stability | Susceptible to Alkaline Hydrolysis | Minimal difference in stability is expected. | Hydrolysis reactions typically involve nucleophilic attack at a carbonyl or other electrophilic center, which is less likely to be significantly influenced by isotopic substitution at a different position in the molecule. |
| Photolytic Impurities | Likely Similar Stability | Susceptible to Photodegradation | Minimal difference in stability is expected. | The energy absorbed from light is generally high enough to break both C-H and C-D bonds, making a significant kinetic isotope effect less probable. |
Forced Degradation Studies of Betahistine
Forced degradation studies are essential for identifying potential degradation products and pathways. Betahistine has been shown to be susceptible to degradation under several stress conditions.
Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagents and Conditions | Observed Degradation | Key Impurities Formed |
| Oxidative | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | Significant degradation | Oxidative degradation products |
| Alkaline Hydrolysis | 0.1M - 1M Sodium Hydroxide (B78521) (NaOH) at elevated temperatures (e.g., 60°C) | Significant degradation | Impurity A, Impurity B, Impurity C, Impurity C1 |
| Acidic Hydrolysis | 0.1M - 1M Hydrochloric Acid (HCl) at elevated temperatures (e.g., 60°C) | Less degradation compared to alkaline conditions | Minimal degradation products |
| Thermal | Dry heat at elevated temperatures (e.g., 105°C) | Minimal degradation | Minimal degradation products |
| Photolytic | Exposure to UV light (e.g., 254 nm) and visible light | Some degradation reported | Photolytic degradation products |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on betahistine and its impurities (both labeled and unlabeled).
Objective: To identify the degradation pathways and potential impurities of betahistine under various stress conditions.
Materials:
-
Betahistine API (and its labeled counterpart)
-
Betahistine impurities (labeled and unlabeled standards, if available)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
pH meter
-
Forced degradation chamber (for temperature, humidity, and light studies)
Procedure:
-
Sample Preparation: Prepare stock solutions of betahistine and its impurities in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Treat the sample solution with 0.1M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Treat the sample solution with 0.1M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid sample to dry heat at 105°C for a specified period.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light in a photostability chamber.
-
Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed sample to identify and quantify the degradation products.
Long-Term and Accelerated Stability Testing Protocol
This protocol is designed to evaluate the stability of betahistine and its impurities under storage conditions recommended by the International Council for Harmonisation (ICH) guidelines.
Objective: To determine the shelf-life and appropriate storage conditions for betahistine and its impurities.
Procedure:
-
Sample Packaging: Package the samples (API or formulated product) in containers that simulate the proposed commercial packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 3, 6 months
-
-
Analytical Tests: At each time point, perform a battery of tests including:
-
Appearance
-
Assay
-
Purity/Impurity profile by HPLC
-
Moisture content (if applicable)
-
Dissolution (for formulated products)
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a typical forced degradation study of betahistine.
Betahistine Signaling Pathway
Betahistine exerts its therapeutic effects primarily through its action on histamine receptors H1 and H3.
Caption: Simplified signaling pathway of betahistine's dual action.
Conclusion
Safety Operating Guide
Safe Disposal of Betahistine Impurity 5-13C,d3: A Procedural Guide
For immediate reference, Betahistine impurity 5-13C,d3, a non-radioactive, isotopically labeled compound, should be disposed of as chemical waste in accordance with local, state, and federal regulations. The stable isotopes, Carbon-13 and Deuterium (d3), do not necessitate any additional disposal precautions beyond those for the parent compound.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined are based on established protocols for handling non-radioactive chemical waste.
Key Disposal Principles
The disposal of this compound is governed by the same principles as any other chemical waste generated in a research setting. The presence of stable isotopes does not alter the chemical reactivity or toxicity of the molecule in a way that would require specialized disposal procedures.[1][] Therefore, the primary focus is on proper waste segregation, containment, and labeling.
Quantitative Data Summary
| Parameter | Guideline | Regulatory Body |
| Maximum Accumulation Time | 6 - 12 months | EPA[4][5] |
| Maximum Volume in Lab | 25 - 55 gallons | EPA |
| Container Integrity | Must be chemically compatible, free of damage, and have a secure closure | OSHA[3] |
Experimental Protocols: Step-by-Step Disposal Procedure
This protocol details the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation:
-
Crucially, do not mix this compound waste with radioactive waste. [1][]
-
Segregate the waste based on its physical state (solid or liquid) and chemical compatibility with other waste streams.
-
Avoid mixing with incompatible chemicals to prevent hazardous reactions.
3. Waste Container Selection and Labeling:
-
Choose a waste container that is chemically compatible with Betahistine and any solvents used. The container must be in good condition, with no leaks or cracks, and have a tightly sealing lid.[3]
-
As soon as the first waste is added, label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of initial waste accumulation on the label.
4. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[4]
-
Ensure the container is kept closed except when adding waste.
-
Provide secondary containment to capture any potential leaks or spills.[3]
5. Requesting Waste Pickup:
-
Once the container is full or reaches the maximum accumulation time, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste contractor.
-
Do not attempt to dispose of the chemical waste down the drain or in regular trash.[3]
6. Spill Response:
-
In the event of a spill, immediately alert personnel in the area.
-
If the spill is small and you are trained to handle it, use an appropriate chemical spill kit to absorb the material.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
